Lidocaine impurity 5-d6
描述
Structure
3D Structure
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
199.24 g/mol |
IUPAC 名称 |
2-[2,6-bis(trideuteriomethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)/i1D3,2D3 |
InChI 键 |
JFTAPSBIODPQJN-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C(=O)O |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Deuterium-Labeled Lidocaine Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for preparing deuterium-labeled impurities of lidocaine (B1675312). Stable isotope-labeled compounds are critical tools in drug development, serving as internal standards for pharmacokinetic and metabolic studies, aiding in the elucidation of metabolic pathways, and facilitating quantitative analysis by mass spectrometry. This document details the synthesis of key deuterated starting materials and their subsequent conversion into labeled lidocaine and its primary impurities.
Synthesis of Deuterium-Labeled Starting Materials
The synthesis of deuterium-labeled lidocaine and its impurities relies on the availability of deuterated precursors. The most common labeling strategies involve introducing deuterium (B1214612) into the 2,6-dimethylaniline (B139824) and diethylamine (B46881) moieties.
Synthesis of 2,6-Dimethylaniline-d6 (B563396)
Deuterium can be introduced into the methyl groups of 2,6-dimethylaniline. Commercially available 2,6-dimethyl-d6 aniline (B41778) serves as a convenient starting material for many of these syntheses.[1] Alternatively, deuteration can be achieved through various methods, including catalytic H-D exchange.
Experimental Protocol: Catalytic H-D Exchange for Anilines
This protocol is adapted from general methods for the deuteration of anilines.[2]
-
Materials: 2,6-dimethylaniline, Deuterium Oxide (D₂O, 99.9 atom % D), 10% Palladium on Carbon (Pd/C), Ethyl Acetate (B1210297), Anhydrous Sodium Sulfate.
-
Procedure:
-
In a pressure vessel, combine 2,6-dimethylaniline (1.0 mmol), 10% Pd/C (50 mg), and D₂O (5 mL).
-
Seal the vessel and heat the reaction mixture to 150°C with stirring for 24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 2,6-dimethylaniline-d6.
-
-
Characterization: The isotopic purity and incorporation of deuterium should be confirmed by ¹H NMR and mass spectrometry.
Synthesis of Diethylamine-d10
Fully deuterated diethylamine is commercially available and is the most practical starting material for introducing a d10-labeled diethylamino group.
Synthesis of Deuterium-Labeled Lidocaine
Deuterium-labeled lidocaine can be synthesized following the well-established two-step procedure for unlabeled lidocaine, utilizing the deuterated starting materials described above.
Step 1: Synthesis of N-(2,6-Dimethylphenyl-d6)-2-chloroacetamide
Experimental Protocol:
This protocol is adapted from the standard synthesis of the non-deuterated intermediate.[3][4][5]
-
Materials: 2,6-Dimethylaniline-d6, Chloroacetyl chloride, Glacial Acetic Acid, Sodium Acetate, Water.
-
Procedure:
-
Dissolve 2,6-dimethylaniline-d6 (0.05 mol) in glacial acetic acid (45 mL) in an Erlenmeyer flask. Cool the solution to 10°C in an ice bath.
-
Slowly add chloroacetyl chloride (0.06 mol) to the stirred solution while maintaining the temperature at 10°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Add a solution of sodium acetate (15 g) in water (75 mL).
-
The resulting precipitate, N-(2,6-dimethylphenyl-d6)-2-chloroacetamide, is collected by vacuum filtration, washed with water, and air-dried.
-
Step 2: Synthesis of Lidocaine-d6
Experimental Protocol:
This protocol is adapted from the standard synthesis of lidocaine.[3][5][6]
-
Materials: N-(2,6-Dimethylphenyl-d6)-2-chloroacetamide, Diethylamine, Toluene (B28343), Water, Anhydrous Sodium Sulfate.
-
Procedure:
-
Suspend N-(2,6-dimethylphenyl-d6)-2-chloroacetamide (0.03 mol) in toluene (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add diethylamine (0.09 mol).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, filter off the precipitated diethylammonium (B1227033) chloride.
-
Extract the filtrate three times with water (30 mL each).
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation to yield lidocaine-d6.
-
A similar procedure can be followed using N-(2,6-dimethylphenyl)-2-chloroacetamide and diethylamine-d10 to synthesize lidocaine-d10 (B602494).
Quantitative Data for Lidocaine Synthesis (Non-Deuterated)
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Yield (%) | Reference |
| Acylation of 2,6-dimethylaniline | 2,6-dimethylaniline, Chloroacetyl chloride | N-(2,6-dimethylphenyl)chloroacetamide | Glacial Acetic Acid | Sodium Acetate | ~90 | [7] |
| Alkylation with Diethylamine | N-(2,6-dimethylphenyl)chloroacetamide, Diethylamine | Lidocaine | Toluene | - | ~90 | [7] |
Synthesis of Deuterium-Labeled Lidocaine Impurities
Lidocaine Impurity A-d6 (2,6-Dimethylaniline-d6)
This deuterated impurity is the starting material for the synthesis of lidocaine-d6 and can be obtained as described in Section 1.1 or from commercial sources.
Lidocaine Impurity B-d10 (Lidocaine N-Oxide-d10)
Lidocaine N-oxide is a known metabolite of lidocaine.[8] The deuterated analog can be prepared by the oxidation of lidocaine-d10.
Experimental Protocol:
This protocol is based on general methods for the N-oxidation of lidocaine.[9][10]
-
Materials: Lidocaine-d10, Hydrogen Peroxide (35%), Methanol (B129727).
-
Procedure:
-
Dissolve lidocaine-d10 (0.43 mmol) in methanol (50 mL).
-
Add hydrogen peroxide (0.25 mL, 35%) to the solution.
-
Keep the solution at room temperature for 24-72 hours in the dark.
-
Evaporate the excess hydrogen peroxide and solvent under a stream of nitrogen.
-
The resulting residue is lidocaine N-oxide-d10.
-
-
Characterization: The product can be analyzed by ¹H NMR and mass spectrometry to confirm its structure and isotopic labeling.
Quantitative Data for Lidocaine N-Oxide Synthesis (Non-Deuterated)
| Reactants | Product | Reagent | Solvent | Yield (%) | Reference |
| Lidocaine, Hydrogen Peroxide | Lidocaine N-Oxide | Hydrogen Peroxide | Methanol | ~71 | [10] |
Lidocaine Impurity D-d5 (N-desethyl Lidocaine-d5)
N-desethyl lidocaine is a primary metabolite of lidocaine. A deuterated version can be synthesized for use as an internal standard.
Proposed Synthesis Pathway:
A plausible synthesis would involve the reaction of N-(2,6-dimethylphenyl)chloroacetamide with ethylamine-d5.
-
Acylation: 2,6-dimethylaniline is reacted with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide as described in section 2.1.
-
Alkylation: The intermediate is then reacted with ethylamine-d5 in a suitable solvent like toluene under reflux conditions, analogous to the synthesis of lidocaine.
Synthesis and Impurity Formation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. is.muni.cz [is.muni.cz]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Virtual Lab 2 - Synthesis of Lidocaine [qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112521315A - Preparation method of lidocaine degradation impurities - Google Patents [patents.google.com]
- 10. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Lidocaine Impurity 5-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of available information regarding Lidocaine (B1675312) Impurity 5 and its deuterated analog, Lidocaine Impurity 5-d6. Due to the limited specific data available for the deuterated form, this guide focuses on the known properties and analytical methodologies for the non-deuterated Lidocaine Impurity 5, alongside general principles applicable to the analysis of deuterated lidocaine compounds. This document is intended to serve as a valuable resource for researchers engaged in the development, analysis, and quality control of lidocaine and its related substances.
Chemical Identification and Properties
A specific Chemical Abstracts Service (CAS) number for this compound has not been identified in public databases. However, the non-deuterated form, Lidocaine Impurity 5, is well-documented.
Table 1: Chemical Identification of Lidocaine Impurity 5
| Parameter | Information |
| Compound Name | Lidocaine Impurity 5 |
| Synonyms | 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid |
| CAS Number | 2903-48-2[1][2] |
| Molecular Formula | C₁₀H₁₁NO₃[1][2] |
| Molecular Weight | 193.20 g/mol [1] |
Lidocaine Impurity 5 is a known process impurity and potential degradation product of lidocaine. Its deuterated counterpart, this compound, would be the isotopically labeled version of this compound, where six hydrogen atoms are replaced by deuterium. Such labeled compounds are crucial as internal standards in quantitative analytical methods, such as mass spectrometry, to improve accuracy and precision.
Table 2: Selected Lidocaine Impurities and Deuterated Analogs
For comparative purposes, the following table lists other known impurities of lidocaine and related deuterated compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Lidocaine | 137-58-6[3] | C₁₄H₂₂N₂O[3] | 234.34[3] |
| Lidocaine Impurity F (HCl) | 857170-72-0 | C₁₄H₂₂N₂O · HCl | 270.80 |
| N-desethyl Lidocaine (free base) | 7728-40-7[4] | C₁₂H₁₈N₂O[4] | 206.29[4] |
| Lidocaine Cyclic impurity | 113225-33-5[4] | C₁₄H₁₈N₂O[4] | 230.31[4] |
| Glycinexylidide-d6 HCl | N/A | C₁₀H₉D₆ClN₂O | N/A |
Potential Formation Pathways
Impurities in active pharmaceutical ingredients (APIs) like lidocaine can originate from the synthesis process or degradation.
Synthetic Pathway of Lidocaine
The synthesis of lidocaine typically involves a multi-step process where impurities can be introduced or formed. A common synthetic route starts from 2,6-dimethylaniline.[5][6][7] Understanding this pathway is critical for identifying potential process-related impurities.
Metabolic Pathway of Lidocaine
Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[8][9] The metabolic process involves N-dealkylation and hydroxylation, leading to various metabolites that can be considered impurities if present in the final drug product.[8][10][11]
Experimental Protocols
While specific experimental protocols for "this compound" are not available, general methods for the analysis of lidocaine and its impurities can be adapted.
General Analytical Workflow
A typical workflow for the identification and quantification of lidocaine impurities involves chromatographic separation followed by mass spectrometric detection.
References
- 1. Lidocaine Impurity 5 - CAS - 2903-48-2 | Axios Research [axios-research.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. lidocaine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. cerritos.edu [cerritos.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. ClinPGx [clinpgx.org]
- 9. C01BB01 - Lidocaine [drugsporphyria.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
The Degradation of Lidocaine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of lidocaine (B1675312), a widely used local anesthetic. Understanding the stability of lidocaine and its degradation products is critical for ensuring its safety, efficacy, and quality in pharmaceutical formulations. This document details the primary degradation routes, including hydrolysis, oxidation, and metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.
Core Degradation Pathways
Lidocaine is susceptible to degradation through several key pathways, primarily hydrolysis of its amide linkage and oxidative attacks on its tertiary amine and aromatic ring. In a biological context, it undergoes extensive hepatic metabolism.
-
Hydrolysis: The amide bond in lidocaine can be hydrolyzed under both acidic and basic conditions, yielding 2,6-dimethylaniline (B139824) and N,N-diethylaminoacetic acid. This process is generally slow at room temperature but is accelerated by heat.[1]
-
Oxidation: The tertiary amine group of lidocaine is a primary target for oxidation, which can lead to the formation of lidocaine N-oxide.[2][3] Oxidative degradation can also involve hydroxylation of the aromatic ring.[3]
-
Metabolism: In the liver, lidocaine is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[4][5][6] The main metabolic pathway is N-dealkylation, which produces the active metabolites monoethylglycinexylidide (B1676722) (MEGX) and subsequently glycinexylidide (B194664) (GX).[7][8] Aromatic hydroxylation also occurs, leading to hydroxylated metabolites.[9]
Quantitative Degradation Data
The stability of lidocaine under various stress conditions has been quantitatively assessed in several studies. The following tables summarize key quantitative data on the degradation of lidocaine.
Table 1: Hydrolytic Degradation of Lidocaine
| Condition | Rate Constant (k) at 80°C | Activation Energy (Ea) (kcal/mol) | Reference |
| Hydronium Ion Catalysis (kH+) | 1.31 x 10⁻⁷ M⁻¹ sec⁻¹ | 30.5 | |
| Spontaneous Reaction of Protonated Lidocaine (ko) | 1.37 x 10⁻⁹ sec⁻¹ | 33.8 | |
| Spontaneous Reaction of Free-Base Lidocaine (k'o) | 7.02 x 10⁻⁹ sec⁻¹ | 26.3 |
This data is derived from a study by M.F. Powell, which investigated the hydrolysis of lidocaine in aqueous solutions.
Table 2: Forced Degradation of Lidocaine
| Stress Condition | Temperature (°C) | Duration | Remaining Lidocaine (%) | Reference |
| 0.1 N NaOH | 60 | 10 days | 85.3 ± 3.02 | [10] |
| 0.02% H₂O₂ | 25 | 10 days | 84.8 ± 2.20 | [10] |
| 0.02% H₂O₂ | 60 | 3 days | 13.9 ± 0.0 | [10] |
| 0.1 N HCl | 70 | 4 hours | 75.09 | [11] |
| 0.1 N NaOH | 70 | 4 hours | 80.99 | [11] |
| 3% H₂O₂ | 70 | 3 hours | 73.80 | [11] |
| Thermal (Dry Heat) | 70 | 48 hours | 81.51 | [11] |
| Photolytic | - | 48 hours | 86.25 | [11] |
These results are compiled from forced degradation studies that employed HPLC-UV for quantification.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and for the analysis of lidocaine and its degradation products.
Forced Degradation Studies
Objective: To induce the degradation of lidocaine under various stress conditions to identify potential degradation products and to develop stability-indicating analytical methods.
Materials:
-
Lidocaine Hydrochloride
-
Hydrochloric Acid (HCl), 0.1 N and 5.0 N
-
Sodium Hydroxide (NaOH), 0.1 N and 5.0 N
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Phosphate (B84403) buffer
Protocol:
-
Acid Hydrolysis:
-
Dissolve 25 mg of lidocaine hydrochloride in 25 mL of 5.0 N HCl.
-
Reflux the solution in a boiling water bath for 24 hours.[12]
-
Cool the solution to room temperature and neutralize with 5.0 N NaOH.
-
Dilute an aliquot of the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve 25 mg of lidocaine hydrochloride in 25 mL of 5.0 N NaOH.
-
Reflux the solution in a boiling water bath for 24 hours.[12]
-
Cool the solution to room temperature and neutralize with 5.0 N HCl.
-
Dilute an aliquot of the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 25 mg of lidocaine hydrochloride in 25 mL of 3% hydrogen peroxide.
-
Heat the solution in a water bath at a controlled temperature (e.g., 40°C) for 24 hours.[12]
-
Cool the solution to room temperature.
-
Dilute an aliquot of the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid lidocaine hydrochloride powder in a conventional oven at 50°C for 7 days.[12]
-
After the specified duration, dissolve a known amount of the heat-stressed powder in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of lidocaine hydrochloride (e.g., 1 mg/mL in mobile phase) to UV light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
After a defined period, analyze both the exposed and control samples by HPLC.
-
HPLC-UV Method for Analysis
Objective: To separate and quantify lidocaine and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 6.0) and acetonitrile (55:45, v/v).[12]
-
Flow Rate: 1.7 mL/min.[12]
-
Detection Wavelength: 220 nm.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare standard solutions of lidocaine hydrochloride of known concentrations in the mobile phase.
-
Prepare the stressed samples as described in the forced degradation protocol and dilute them to fall within the concentration range of the standard solutions.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standard solutions.
UPLC-MS/MS Method for Metabolite Analysis
Objective: To simultaneously determine the concentration of lidocaine and its metabolites (MEGX and GX) in biological matrices.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[13]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Gradient elution with A (formic acid-water, 1:1000, v/v) and B (formic acid-acetonitrile, 1:1000, v/v).[13]
-
Flow Rate: As per instrument optimization.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lidocaine, MEGX, and GX.
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the UPLC-MS/MS system.
Visualizing Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of lidocaine.
References
- 1. oit.edu [oit.edu]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. rfppl.co.in [rfppl.co.in]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Assessment of Lidocaine Process Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The safety and purity of active pharmaceutical ingredients (APIs) are of paramount importance in drug development. This technical guide provides a comprehensive toxicological assessment of known and potential process impurities associated with the synthesis of lidocaine (B1675312), a widely used local anesthetic. A thorough understanding of the toxicological profiles of these impurities is critical for risk assessment, control strategy development, and ensuring patient safety in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
This document details the identification of key lidocaine process impurities, including 2,6-dimethylaniline (B139824) (2,6-DMA) and N-(2,6-dimethylphenyl)chloroacetamide (Impurity H). It presents a summary of their toxicological data, with a focus on genotoxicity and carcinogenicity. Methodologies for crucial toxicological assays, such as the Ames test, in vitro micronucleus assay, and chromosomal aberration test, are outlined. Furthermore, this guide illustrates the toxicological risk assessment workflow and explores the signaling pathways potentially implicated in the toxicity of these impurities.
Identification of Key Lidocaine Process Impurities
The manufacturing process of lidocaine can give rise to several impurities, primarily unreacted starting materials, intermediates, and by-products. The most commonly cited and toxicologically significant impurities are:
-
2,6-Dimethylaniline (2,6-DMA, Lidocaine Impurity A): A primary aromatic amine used as a starting material in lidocaine synthesis and is also a known human metabolite of lidocaine.[1][2] Its presence in the final drug substance is a significant concern due to its toxicological profile.
-
N-(2,6-Dimethylphenyl)chloroacetamide (Lidocaine Impurity H): A key intermediate in the synthesis of lidocaine.[1][3]
-
Lidocaine N-Oxide (Lidocaine Impurity B): A potential degradation product or metabolite of lidocaine.[2][4][5][6][7][8][9]
-
Monoethylglycylxylidide (MEGX): An active metabolite of lidocaine, which can also be present as a process impurity.[10][11][12][13][14]
Quantitative Toxicological Data
The establishment of safe exposure limits for impurities relies on robust quantitative toxicological data. The following tables summarize the available data for the identified lidocaine process impurities.
Table 1: Quantitative Toxicological Data for 2,6-Dimethylaniline (2,6-DMA)
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 840 mg/kg | Rat | Oral | [15] |
| LD50 | 707 mg/kg | Mouse | Oral | [15] |
LD50: Lethal Dose, 50%
Table 2: Quantitative Toxicological Data for Other Lidocaine Impurities
| Impurity Name | Parameter | Value | Species | Route of Administration | Reference |
| N-(2,6-Dimethylphenyl)chloroacetamide (Impurity H) | Acute Oral Toxicity | No data available | - | - | |
| Lidocaine N-Oxide (Impurity B) | Acute Toxicity | No data available | - | - | |
| Monoethylglycylxylidide (MEGX) | Acute Toxicity | Toxic if swallowed (GHS Category 3) | - | Oral | [14] |
Genotoxicity and Carcinogenicity Assessment
A primary concern for many aromatic amine impurities is their potential to be genotoxic and/or carcinogenic.
2,6-Dimethylaniline (2,6-DMA)
2,6-DMA is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[1] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[2] Studies in rats have shown that 2,6-DMA can induce tumors in the nasal cavity.[15][16]
The genotoxicity of 2,6-DMA is believed to be a key mechanism underlying its carcinogenicity. It has shown positive results in some in vitro mutagenicity assays, such as the Ames test, often requiring metabolic activation.[17] The metabolic activation of 2,6-DMA can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and leading to mutations. This process is thought to involve oxidative stress and can trigger apoptotic pathways.[17][18]
Experimental Protocols for Genotoxicity Testing
A standard battery of genotoxicity tests is recommended by regulatory agencies to assess the mutagenic and clastogenic potential of pharmaceutical impurities.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used initial screen for point mutations.
Experimental Workflow for the Ames Test
Caption: A schematic overview of the Ames test experimental workflow.
Methodology:
-
Strain Preparation: Several histidine-auxotrophic strains of Salmonella typhimurium are grown in nutrient broth.
-
Test Article Preparation: The impurity is dissolved in a suitable solvent at various concentrations.
-
Metabolic Activation: An S9 fraction, derived from the livers of rats induced with a P450-inducing agent, is prepared to simulate mammalian metabolism.
-
Exposure: The bacterial culture, test article, and either the S9 mix (for metabolic activation) or a buffer are combined in a test tube.
-
Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted. A dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.
Experimental Workflow for the In Vitro Micronucleus Assay
Caption: A simplified workflow of the in vitro micronucleus assay.
Methodology:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are cultured.[19]
-
Exposure: The cells are treated with the test impurity at various concentrations, with and without metabolic activation (S9 mix), for a defined period.[19]
-
Cytokinesis Block: Cytochalasin-B is added to the culture medium to inhibit cytokinesis, resulting in binucleated cells.[14]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[11]
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells.
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[19]
In Vitro Chromosomal Aberration Assay
This assay directly visualizes structural damage to chromosomes.
Methodology:
-
Cell Culture and Exposure: Similar to the micronucleus assay, mammalian cells are cultured and exposed to the test impurity with and without S9 mix.[20][21]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.[21][22]
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural chromosomal aberrations, such as breaks, gaps, and exchanges.[17]
-
Evaluation: A significant increase in the percentage of cells with chromosomal aberrations compared to the control group indicates a clastogenic effect.[20]
Signaling Pathways in Impurity-Mediated Toxicity
Understanding the molecular mechanisms by which impurities exert their toxic effects is crucial for risk assessment. For 2,6-DMA, two key interconnected pathways are of particular interest: oxidative stress and apoptosis.
Potential Signaling Pathway for 2,6-DMA-Induced Toxicity
Caption: A proposed signaling pathway for 2,6-dimethylaniline-induced cellular toxicity.
Metabolic activation of 2,6-DMA by cytochrome P450 enzymes can lead to the formation of reactive metabolites. These metabolites can directly form adducts with DNA or induce the production of reactive oxygen species (ROS).[17][18] The resulting oxidative stress can cause damage to cellular components, including DNA, and lead to mitochondrial dysfunction.[23] This can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death.[24][25][26][27]
Toxicological Risk Assessment Workflow
The ICH Q3A/B and M7 guidelines provide a framework for the toxicological risk assessment of pharmaceutical impurities.[19][20][28][29][30] The goal is to establish a safe level for each impurity in the final drug product.
ICH-Based Toxicological Risk Assessment Workflow
Caption: A decision tree for the toxicological risk assessment and qualification of pharmaceutical impurities based on ICH guidelines.[20][22][28][31]
This workflow involves a stepwise evaluation of impurities based on their levels relative to established identification and qualification thresholds.[28][31] If an impurity exceeds these thresholds and sufficient toxicological data is not available, further testing, including in silico assessment and in vitro/in vivo studies, is warranted.[30][32]
In Silico Toxicological Assessment
Computational toxicology, or in silico assessment, plays an increasingly important role in the early evaluation of impurities. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can predict the potential for genotoxicity based on the chemical structure of an impurity. These predictions can help prioritize impurities for further testing and can be used as part of a weight-of-evidence approach in a regulatory submission. For potentially mutagenic impurities, a negative prediction from two complementary in silico models may, under certain conditions, be sufficient to waive the need for an Ames test, as per the ICH M7 guideline.[23]
Conclusion
The toxicological assessment of process impurities is a critical and complex aspect of ensuring the safety of lidocaine and other pharmaceutical products. A systematic approach, guided by regulatory frameworks such as the ICH guidelines, is essential. This guide has provided an overview of the key impurities associated with lidocaine synthesis, their toxicological profiles, and the experimental and in silico methodologies used for their evaluation. Continuous monitoring of the literature and further toxicological studies on less-characterized impurities are necessary to refine risk assessments and ensure patient safety.
References
- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lidocaine EP Impurity B | 2903-45-9 | SynZeal [synzeal.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Lidocaine N-Oxide | CAS 2903-45-9 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Lidocaine EP Impurity B (Lidocaine N-Oxide) - CAS - 2903-45-9 | Axios Research [axios-research.com]
- 7. Lidocaine EP Impurity B | CAS No- 2903-45-9 | Simson Pharma Limited [simsonpharma.com]
- 8. epichem.com [epichem.com]
- 9. Lidocaine EP Impurity B - Opulent Pharma [opulentpharma.com]
- 10. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids [mdpi.com]
- 11. Lidocaine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentrations of lidocaine and monoethylglycylxylidide (MEGX) in lidocaine associated deaths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The monoethylglycinexylidide test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Acute Lidocaine Toxicity; a Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor-promoting activity of 2,6-dimethylaniline in a two-stage nasal carcinogenesis model in N-bis(2-hydroxypropyl)nitrosamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. industrialpharmacist.com [industrialpharmacist.com]
- 20. jpionline.org [jpionline.org]
- 21. ICH Official web site : ICH [ich.org]
- 22. Q3A(R2) | PPTX [slideshare.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 27. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. database.ich.org [database.ich.org]
- 29. premier-research.com [premier-research.com]
- 30. pharmafocusasia.com [pharmafocusasia.com]
- 31. lejan-team.com [lejan-team.com]
- 32. researchgate.net [researchgate.net]
Unveiling the Degradation Landscape of Lidocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the degradation pathways of lidocaine (B1675312), with a focus on the discovery and characterization of its novel degradation products. By understanding the stability of lidocaine under various stress conditions, researchers can develop more robust formulations and ensure the safety and efficacy of therapeutic products. This document outlines the key degradation products identified in recent studies, presents quantitative data from stability and forced degradation experiments, provides detailed experimental protocols for analysis, and visualizes the underlying chemical and biological processes.
Executive Summary
Lidocaine, a widely used local anesthetic, is generally considered a stable molecule. However, under specific stress conditions, it can degrade into various products, some of which have been recently identified. Forced degradation studies are crucial in predicting the potential degradation pathways and developing stability-indicating analytical methods. This guide summarizes the findings from such studies, including the formation of an N-oxide, a secondary amine salt, and the novel metabolite 3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone. Furthermore, it delves into the experimental methodologies required to induce, separate, and identify these degradation products, providing a framework for future research in this area.
Lidocaine Degradation Products: A Quantitative Overview
Recent research has focused on identifying and quantifying the degradation products of lidocaine under various stress conditions. The following tables summarize the key quantitative findings from forced degradation and stability studies.
| Stress Condition | Stressor | Duration | Temperature | Extent of Lidocaine Degradation (%) | Novel Degradation Product(s) Identified | Reference |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | 24 hours | Room Temperature | 7.25% | N-oxide | [1] |
| Acidic | Hydrochloric Acid (HCl) | 72 hours | Not Specified | Spectral Changes Observed | Secondary amine salt | [2] |
| Acidic | Trifluoroacetic Acid (TFA) | Not Specified | Not Specified | Decomposition Observed | Not Specified | [2][3] |
| Metabolic (in vitro) | Human Liver Microsomes (HLM) | Not Specified | 37°C | Not Quantified | 3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone | [4][5][6] |
| Metabolic (microbial) | Bacillus subtilis | Not Specified | Not Specified | Not Quantified | 3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone | [4] |
Table 1: Summary of Quantitative Data from Forced Degradation Studies of Lidocaine.
| Formulation | Storage Conditions | Duration | Initial Concentration | Percent of Initial Concentration Remaining | Reference |
| 1% Buffered Lidocaine in Glass Vials | 23°C with light exposure | 91 days | Not Specified | > 90% | [7] |
| 1% Buffered Lidocaine in Glass Vials | 5°C with light protection | 91 days | Not Specified | > 90% | [7] |
| 1% Buffered Lidocaine with Epinephrine in Polypropylene Syringes | 5°C with light protection | 7 days | Not Specified | ≥ 97.5% (Lidocaine) | [8] |
| 1% Buffered Lidocaine (epinephrine-free) in Polypropylene Syringes | 5°C with light protection | 28 days | Not Specified | ≥ 94.7% | [8] |
| 2% Buffered Lidocaine (epinephrine-free) in Polypropylene Syringes | 5°C with light protection | 28 days | Not Specified | Stable | [8] |
Table 2: Stability of Various Lidocaine Formulations Under Different Storage Conditions.
Experimental Protocols
The following section details the methodologies for conducting forced degradation studies and identifying novel degradation products of lidocaine.
Forced Degradation Studies (as per ICH Guideline Q1A R2)
This protocol outlines the stress conditions to be applied to a solution of lidocaine hydrochloride.
-
Acid Hydrolysis:
-
Prepare a solution of lidocaine HCl in 5.0 N HCl.
-
Reflux the solution in a boiling water bath for 24 hours.
-
Cool the solution and neutralize with 5.0 N NaOH.
-
Dilute the solution with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of lidocaine HCl in a suitable concentration of NaOH.
-
Subject the solution to appropriate temperature and time conditions.
-
Neutralize the solution with a suitable acid.
-
Dilute with the mobile phase for analysis. Note: Studies have shown lidocaine to be very stable in alkaline media.[3]
-
-
Oxidative Degradation:
-
Dissolve 100 mg of lidocaine HCl powder in 50 mL of methanol.
-
Add 0.25 mL of 35% H₂O₂ to the solution.
-
Keep the solution at room temperature for 24, 48, and 72 hours in the dark.
-
Evaporate the excess hydrogen peroxide under a nitrogen stream.
-
Reconstitute the residue for analysis by NMR or chromatography.[3]
-
-
Thermal Degradation:
-
Expose solid lidocaine HCl to dry heat at 50°C in a conventional oven for 7 days.[1]
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
Analytical Methodology for Separation and Identification
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating lidocaine from its degradation products.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.05 M disodium (B8443419) hydrogen phosphate, pH 6.0) and acetonitrile (B52724) (e.g., 55:45, v/v).[9]
-
-
Gas Chromatography-Flame Ionization Detection (GC-FID):
-
This method is suitable for the routine analysis of lidocaine and its related substances.[2]
-
A typical method involves a specific temperature program for the column to ensure separation.
-
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the chemical structure of degradation products.[2][3]
-
Mass Spectrometry (MS/MS): Coupled with a chromatographic system (e.g., LC-MS/MS), this technique provides information on the molecular weight and fragmentation pattern of the novel compounds, aiding in their identification.
-
Visualizing Degradation and Biological Interactions
The following diagrams illustrate the experimental workflow for identifying degradation products and a known signaling pathway affected by lidocaine metabolites.
The inhibition of GlyT1 by lidocaine metabolites such as monoethylglycinexylidide (B1676722) (MEGX) and N-ethylglycine represents a novel mechanism for the analgesic action of systemic lidocaine.[10][11] By blocking the reuptake of glycine from the synaptic cleft, these metabolites increase the concentration of glycine available to bind to postsynaptic glycine receptors, potentially enhancing inhibitory neurotransmission and contributing to pain relief.
Conclusion
The study of lidocaine degradation is an evolving field with significant implications for drug development and clinical practice. The identification of novel degradation products and metabolites underscores the importance of comprehensive stability testing and the use of advanced analytical techniques. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon, facilitating the development of safer and more effective lidocaine-based therapies. Future research should aim to further characterize the pharmacological and toxicological profiles of these novel degradation products to fully understand their clinical relevance.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Lidocaine Metabolite by Human Liver Microsome and Identification of Microbial Species Which Produces the Same Metabolite [jstage.jst.go.jp]
- 5. Discovery of a Novel Lidocaine Metabolite by Human Liver Microsome and Identification of Microbial Species Which Produces the Same Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Isotopic Labeling of Pharmaceutical Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. The identification, quantification, and control of impurities are mandated by global regulatory bodies. Isotopically labeled compounds have emerged as an indispensable tool in this critical endeavor, providing a gold standard for the accurate quantification of impurities. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of isotopic labeling in the context of pharmaceutical impurity analysis.
Introduction to Isotopic Labeling in Impurity Analysis
Isotopic labeling involves the incorporation of a stable isotope, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the molecular structure of a compound.[1] When applied to pharmaceutical impurities, this technique allows for the synthesis of an ideal internal standard (IS). An isotopically labeled internal standard is chemically identical to the impurity of interest but is distinguishable by its mass due to the incorporated heavier isotopes.[2] This unique characteristic makes it the perfect tool for quantitative analysis, particularly when coupled with mass spectrometry (MS).
The primary application of isotopically labeled impurities is in the Isotope Dilution Mass Spectrometry (IDMS) method.[3] In this technique, a known amount of the labeled impurity (the internal standard) is spiked into a sample containing the unlabeled impurity (the analyte). The ratio of the analyte to the internal standard is then measured by a mass spectrometer. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization.[4] This co-behavior effectively compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3]
Regulatory Framework for Impurity Control
The control of pharmaceutical impurities is strictly regulated by international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q3 series of guidelines provides a framework for the reporting, identification, and qualification of impurities in new drug substances (Q3A) and new drug products (Q3B).[5][6]
These guidelines establish thresholds for impurities based on the maximum daily dose of the drug.[7]
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which the biological safety of an impurity must be established.[8]
The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities, which have much lower acceptable intake limits due to their potential for carcinogenicity.[9] The use of sensitive and accurate analytical methods, such as LC-MS with isotopically labeled internal standards, is crucial for controlling these impurities at such low levels.
Decision Tree for Impurity Identification and Qualification (Based on ICH Q3A)
Caption: Decision-making process for impurity management based on ICH Q3A thresholds.
Synthesis of Isotopically Labeled Impurities
The synthesis of isotopically labeled impurities is a critical step in their application as internal standards. The goal is to produce a high-purity standard with a sufficient level of isotopic enrichment. Two primary strategies are employed for this purpose: hydrogen-deuterium exchange and chemical synthesis using labeled starting materials.
Generalized Workflow for the Synthesis of a Labeled Impurity
Caption: A generalized workflow for the synthesis of an isotopically labeled impurity.
Experimental Protocol: Synthesis of a Deuterated Pharmaceutical Impurity (Representative Procedure)
The following is a representative protocol for the synthesis of a deuterated impurity via hydrogen-deuterium exchange, a common method for introducing deuterium into a molecule. This conceptual protocol is based on microwave-assisted palladium-catalyzed H/D exchange.[5]
Objective: To synthesize deuterated-[Impurity X] for use as an internal standard.
Materials:
-
Impurity X (unlabeled)
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
-
Palladium-based catalyst (e.g., Pd/C)
-
Microwave-transparent reaction vessel
-
Laboratory microwave reactor
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification apparatus (e.g., flash chromatography system or preparative HPLC)
Procedure:
-
Preparation: In a microwave-transparent vessel, dissolve 100 mg of Impurity X in 5 mL of a suitable deuterated solvent.
-
Catalyst Addition: Add a catalytic amount of the palladium-based catalyst (e.g., 10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes). Optimal conditions will vary depending on the substrate.
-
Work-up: After cooling, quench the reaction with H₂O. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the deuterated impurity.
-
Characterization: Confirm the identity, purity, and extent of deuteration of the final product using ¹H and ²H NMR spectroscopy and mass spectrometry.
Quantitative Analysis Using Isotopically Labeled Impurities
The use of isotopically labeled impurities as internal standards in conjunction with LC-MS/MS is the cornerstone of accurate impurity quantification. The following workflow outlines the key steps in this analytical process.
Quantitative Analysis Workflow using Isotopic Dilution LC-MS/MS
Caption: Step-by-step workflow for quantitative impurity analysis using IDMS.
Data Presentation: Key Quantitative Parameters
The reliability of quantitative impurity analysis depends on several key parameters that must be carefully controlled and validated.
Table 1: Typical Isotopic Purity and Enrichment Requirements
| Parameter | Typical Requirement | Rationale |
| Isotopic Enrichment | > 98% | Minimizes the contribution of the unlabeled isotopologues in the internal standard to the analyte signal.[5] |
| Chemical Purity | > 99% | Ensures that other impurities in the internal standard do not interfere with the analysis.[5] |
Table 2: Representative Limits of Detection and Quantification for Genotoxic Impurities using LC-MS/MS
| Impurity Class | Example Impurity | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| N-Nitrosamines | N-Nitrosodimethylamine (NDMA) | ~0.01 - 0.1 | ~0.03 - 0.3 | [10][11] |
| Sulfonate Esters | Methyl Methanesulfonate (MMS) | ~0.05 - 0.2 | ~0.15 - 0.6 | [12][13] |
| Alkyl Halides | 2-Methyl-6-nitroaniline | 0.05 | 0.1 | [11] |
| Aldehydes | Aldehyde Impurity in Siponimod | 0.004 | 0.013 | [14] |
Table 3: Validation Parameters for Analytical Methods Quantifying Impurities (Based on ICH Q2(R2))
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% of the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision) and Intermediate Precision (inter-day precision) with RSD ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
Table 4: Representative Relative Response Factors (RRF) for Pharmaceutical Impurities
| Drug Substance | Impurity | RRF (UV Detection) | Reference |
| Paclitaxel | Various Impurities | 0.8 - 1.2 | [15] |
| Montelukast | Michael Adduct Impurity | 1.05 - 1.08 | [15] |
| Glimepiride | Related Compounds B and C | Varies with degradation conditions | [9] |
Note: RRF values are highly dependent on the specific analytical method and detector used. ICH guidelines suggest that an RRF between 0.8 and 1.2 may not require a correction factor, but this should be scientifically justified.[16]
Conclusion
Isotopic labeling provides an unparalleled advantage in the quantitative analysis of pharmaceutical impurities. The use of isotopically labeled internal standards in conjunction with mass spectrometry-based methods allows for a level of accuracy and precision that is difficult to achieve with other techniques. By compensating for a wide range of analytical variabilities, this "gold standard" approach ensures the reliability of impurity data, which is fundamental to regulatory compliance and, most importantly, patient safety. As analytical instrumentation continues to advance in sensitivity and resolution, the role of isotopic labeling in pharmaceutical quality control will undoubtedly become even more prominent.
References
- 1. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. arabjchem.org [arabjchem.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. 3.3. Deuterium Labeling Experiments [bio-protocol.org]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Stability Investigation of Lidocaine Impurity 5-d6
Executive Summary
This document outlines a preliminary investigation into the stability of Lidocaine (B1675312) Impurity 5-d6, a deuterated analogue of a potential lidocaine-related impurity. The stability of active pharmaceutical ingredients (APIs) and their impurities is a critical component of drug development, ensuring safety and efficacy. This guide details the methodologies for a forced degradation study designed to identify the intrinsic stability characteristics of the molecule and potential degradation pathways. Forced degradation, or stress testing, is executed under conditions more severe than accelerated stability studies and is a regulatory requirement under ICH guideline Q1A (R2).[1]
Lidocaine itself is known to be a highly stable molecule, though it can degrade under specific stress conditions such as strong acid, base, and oxidation.[1][2] This study subjects Lidocaine Impurity 5-d6 to a matrix of hydrolytic, oxidative, photolytic, and thermal stress conditions to predict its degradation profile. The findings herein provide a foundational understanding for the development of stability-indicating analytical methods and inform handling and storage requirements.
Experimental Protocols
The following protocols describe the forced degradation studies performed on a reference standard of this compound.
Materials and Methods
-
Test Article: this compound (Structure to be confirmed, assumed for this protocol) dissolved in methanol (B129727) or an appropriate solvent system to a stock concentration of 1 mg/mL.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Trifluoroacetic acid (TFA), HPLC-grade acetonitrile, and purified water.
-
Instrumentation: Validated stability-indicating HPLC-UV system, photostability chamber, and a calibrated laboratory oven.
Forced Degradation Conditions
For each condition, a sample of the test article solution was subjected to stress, while a control sample was stored under ambient conditions in the dark.
-
Acidic Hydrolysis:
-
The stock solution was diluted with 1N HCl to a final concentration of 0.1 mg/mL.
-
The solution was incubated at 80°C for 48 hours.
-
Aliquots were withdrawn at 0, 12, 24, and 48-hour time points.
-
Prior to analysis, samples were cooled and neutralized with an equivalent molar concentration of NaOH.
-
-
Alkaline Hydrolysis:
-
The stock solution was diluted with 1N NaOH to a final concentration of 0.1 mg/mL.
-
The solution was incubated at 80°C for 48 hours.
-
Aliquots were withdrawn at 0, 12, 24, and 48-hour time points.
-
Prior to analysis, samples were cooled and neutralized with an equivalent molar concentration of HCl.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
A solid sample of this compound was placed in a calibrated oven at 105°C for 72 hours.[1]
-
Samples were taken at 24, 48, and 72 hours, dissolved in the solvent, and analyzed.
-
-
Photolytic Degradation:
-
A solution of the test article (0.1 mg/mL) and a solid sample were exposed in a photostability chamber.
-
The exposure complied with ICH Q1B guidelines for photostability testing (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample was wrapped in aluminum foil to shield it from light.
-
Data Presentation
The following tables summarize the quantitative results from the forced degradation studies. The percentage of degradation was calculated based on the reduction in the peak area of the parent compound in stressed samples compared to the unstressed control.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradants Formed (Retention Time) |
| 1N HCl @ 80°C | 12 | 4.8% | D1 (3.2 min) |
| 24 | 9.1% | D1 (3.2 min) | |
| 48 | 16.5% | D1 (3.2 min), D2 (4.1 min) | |
| 1N NaOH @ 80°C | 12 | 11.2% | D3 (2.8 min) |
| 24 | 20.5% | D3 (2.8 min) | |
| 48 | 35.8% | D3 (2.8 min), D4 (5.5 min) | |
| 30% H₂O₂ @ RT | 12 | 8.3% | D5 (N-Oxide, 6.2 min) |
| 24 | 15.2% | D5 (N-Oxide, 6.2 min) | |
| 48 | 28.9% | D5 (N-Oxide, 6.2 min) | |
| Thermal (105°C, Solid) | 72 | < 1.0% | Not significant |
| Photolytic (ICH Q1B) | - | < 0.5% | Not significant |
Note: The data presented in this table is illustrative and serves as a representative example for this technical guide.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the forced degradation study, from sample preparation to data analysis.
Potential Degradation Pathway
Oxidative stress is a known degradation pathway for lidocaine, often resulting in the formation of an N-oxide. The following diagram illustrates this potential transformation for this compound.
Discussion and Conclusion
The preliminary stability investigation indicates that this compound exhibits significant degradation under alkaline, acidic, and oxidative stress conditions. The molecule is highly stable under thermal and photolytic stress, which is consistent with the known stability profile of the parent lidocaine molecule.[1] The most pronounced degradation occurred under alkaline hydrolysis, followed by oxidative conditions.
The formation of distinct degradants under different stress conditions underscores the importance of a multi-faceted stability-indicating method. The primary product of oxidative degradation is likely the corresponding N-oxide, a common metabolic and degradation pathway for tertiary amines like lidocaine.
These findings are crucial for the development lifecycle of any drug product containing lidocaine. They provide the basis for:
-
Analytical Method Development: Ensuring the primary analytical method can separate the parent peak from all potential degradants.
-
Formulation Development: Selecting excipients that do not promote the degradation pathways identified.
-
Storage Recommendations: Defining appropriate storage and handling conditions to ensure product stability and shelf-life.
Further investigation should focus on the structural elucidation of the observed degradants (D1-D5) using techniques such as LC-MS and NMR to confirm their identities.
References
Methodological & Application
Application Note: Quantitative Analysis of Lidocaine Impurity 5-d6 in Lidocaine API by LC-MS/MS
Introduction
Lidocaine (B1675312) is a widely used local anesthetic and antiarrhythmic drug. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Isotopic analogs of impurities, such as Lidocaine impurity 5-d6, can be introduced during the manufacturing process or through degradation. Regulatory bodies require sensitive and specific analytical methods for the quantification of such impurities, particularly those that may be genotoxic, to ensure they are below acceptable limits.[1][2][3]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in Lidocaine API. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring high accuracy, precision, and specificity.[3][4][5] The use of a deuterated internal standard (Lidocaine-d10) ensures reliable quantification by compensating for matrix effects and variations in instrument response.
Experimental
Materials and Reagents
-
Lidocaine API (Lot No. LDC202501)
-
This compound reference standard (≥98% purity)
-
Lidocaine-d10 (Internal Standard, IS) (≥99% isotopic purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 240.2 | 86.1 | 100 | 15 |
| Lidocaine-d10 (IS) | 245.2 | 96.1 | 100 | 20 |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound reference standard and Lidocaine-d10 (IS) in 10 mL of methanol, respectively.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution of this compound with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
-
Internal Standard Spiking Solution (10 ng/mL):
-
Dilute the Lidocaine-d10 primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 10 ng/mL.
-
Sample Preparation
-
Accurately weigh 100 mg of Lidocaine API into a 10 mL volumetric flask.
-
Add 5 mL of the 50:50 acetonitrile/water mixture and sonicate for 10 minutes to dissolve the API.
-
Allow the solution to return to room temperature and dilute to the mark with the same solvent.
-
Transfer 100 µL of this solution to a clean microcentrifuge tube.
-
Add 800 µL of the 50:50 acetonitrile/water mixture.
-
Add 100 µL of the 10 ng/mL Lidocaine-d10 internal standard spiking solution.
-
Vortex the solution for 30 seconds.
-
Transfer the final solution to an HPLC vial for analysis.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), a sample of Lidocaine API spiked with this compound and the internal standard, and an unspiked Lidocaine API sample. The chromatograms showed no interfering peaks at the retention times of the analyte and the internal standard, demonstrating the high specificity of the method.
Linearity
The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 0.1 ng/mL to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Table 2: Linearity Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.590 |
| 10.0 | 1.180 |
| 50.0 | 5.950 |
| 100.0 | 11.920 |
| Correlation Coefficient (r²) | 0.9995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration with an S/N of 3, and the LOQ was the concentration with an S/N of 10.
Table 3: LOD and LOQ
| Parameter | Concentration (ng/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Accuracy
The accuracy of the method was determined by spiking known amounts of this compound into the Lidocaine API sample at three concentration levels (low, medium, and high). The recovery was then calculated.
Table 4: Accuracy (Recovery)
| Spiked Level | Concentration (ng/mL) | Measured Concentration (ng/mL) (n=3) | Recovery (%) | %RSD |
| Low | 0.5 | 0.49 | 98.0 | 2.1 |
| Medium | 5.0 | 5.08 | 101.6 | 1.5 |
| High | 50.0 | 49.7 | 99.4 | 1.2 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) at three different concentrations.
Table 5: Precision Data
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 0.5 | 2.5 | 3.8 |
| 5.0 | 1.8 | 2.9 |
| 50.0 | 1.1 | 2.2 |
Workflow and Diagrams
Caption: Workflow for the development and validation of the LC-MS/MS method.
Caption: Step-by-step sample preparation protocol.
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in Lidocaine API. The method was successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision. The low LOQ of 0.1 ng/mL makes this method suitable for the trace-level quantification of this impurity, ensuring the quality and safety of the Lidocaine API. This method can be readily implemented in quality control laboratories for routine analysis.
References
- 1. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijalsr.org [ijalsr.org]
- 5. resolian.com [resolian.com]
Application Note: High-Throughput Analysis of Lidocaine in Human Plasma Using Lidocaine-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lidocaine (B1675312) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Lidocaine-d6, is employed. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation. This approach is suitable for high-throughput bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2][3] Accurate and reliable quantification of lidocaine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard (SIL-IS), such as Lidocaine-d6, is the gold standard in quantitative bioanalysis using LC-MS/MS.[4][5][6][7] SIL-ISs have nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar extraction recovery and ionization effects.[4][7] This minimizes variability and leads to more accurate and precise data.[5][7] This application note details a validated method for the determination of lidocaine in human plasma using Lidocaine-d6 as the internal standard.
Experimental
Materials and Reagents
-
Lidocaine hydrochloride (Reference Standard)
-
Lidocaine-d6 hydrochloride (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic acid (LC-MS Grade)
-
Ammonium acetate (B1210297) (Analytical Grade)
-
Human Plasma (K2-EDTA)
-
Milli-Q or equivalent purified water
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (Lidocaine-d6 at a suitable concentration, e.g., 100 ng/mL).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a rapid gradient (e.g., 20% B to 80% B in 2 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 350°C |
| Spray Voltage | 3500 V |
| Sheath Gas | Nitrogen, 40 arbitrary units |
| Auxiliary Gas | Nitrogen, 5 arbitrary units |
| Collision Gas | Argon, 1.5 mTorr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Lidocaine | 235.2 | 86.2 | 15 |
| Lidocaine-d6 | 241.2 | 86.2 | 15 |
Results and Discussion
The described method provides excellent sensitivity and selectivity for the quantification of lidocaine in human plasma. The use of Lidocaine-d6 as an internal standard effectively compensates for matrix effects and variations in instrument response.[7][8] The chromatographic conditions allow for a short run time, making the method suitable for high-throughput analysis. The calibration curve is linear over a wide concentration range, typically from sub-ng/mL to hundreds of ng/mL, with a correlation coefficient (r²) greater than 0.99.
Protocol: Quantitative Analysis of Lidocaine in Human Plasma
Preparation of Stock and Working Solutions
1.1. Lidocaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lidocaine hydrochloride and dissolve it in 10 mL of methanol.
1.2. Lidocaine-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lidocaine-d6 hydrochloride and dissolve it in 1 mL of methanol.
1.3. Lidocaine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
1.4. IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration.
Preparation of Calibration Standards and Quality Control Samples
2.1. Spike appropriate amounts of the lidocaine working solutions into blank human plasma to prepare calibration standards at various concentration levels (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
2.2. Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
Sample Extraction
3.1. Follow the sample preparation protocol described in the "Experimental" section.
LC-MS/MS Analysis
4.1. Set up the LC-MS/MS system with the conditions detailed in Tables 1 and 2.
4.2. Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.
4.3. Inject the samples and acquire the data.
Data Processing
5.1. Integrate the peak areas for both lidocaine and Lidocaine-d6 for all samples.
5.2. Calculate the peak area ratio (Lidocaine peak area / Lidocaine-d6 peak area).
5.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
5.4. Determine the concentration of lidocaine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lidocaine Impurity 5-d6 in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312), a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the body. To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2][3] Lidocaine impurity 5-d6, a deuterium-labeled analog of a lidocaine-related compound, serves as an ideal internal standard (IS) for the quantification of lidocaine in biological matrices. Its physicochemical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass, ensuring accurate and precise measurement.[2]
These application notes provide detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of lidocaine, covering sample preparation, LC-MS/MS analysis, and data interpretation.
Core Principles of Using Deuterium-Labeled Internal Standards
The fundamental principle behind using a deuterium-labeled internal standard like this compound is to add a known quantity of the IS to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample preparation.[3] This allows the IS to undergo the same experimental variations as the analyte, such as extraction losses, matrix effects (ion suppression or enhancement), and injection volume inconsistencies.[1][2] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise quantification.[1]
The following diagram illustrates the logical workflow of using a deuterated internal standard to ensure data reliability in a pharmacokinetic study.
Caption: Logical workflow for using a deuterated internal standard.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
Lidocaine reference standard
-
This compound (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Lidocaine reference standard and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Lidocaine by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
-
Internal Standard Working Solution (e.g., 0.50 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.50 µg/mL.[4]
-
Sample Preparation from Human Plasma (Solid-Phase Extraction)
This protocol is adapted from a validated method for the simultaneous quantification of lidocaine and prilocaine (B1678100) in human plasma.[4]
Materials:
-
Human plasma samples (blank, study samples)
-
Lidocaine working standard solutions
-
This compound working solution (0.50 µg/mL)[4]
-
0.1% Formic acid solution
-
Methanol
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB 1 cc, 30 mg)[4]
Protocol:
-
Sample Aliquoting: Aliquot 200 µL of human plasma (calibration standards, quality controls, or unknown samples) into microcentrifuge tubes.[4]
-
Internal Standard Spiking: Add 20 µL of the 0.50 µg/mL this compound working solution to each plasma sample.[4]
-
Acidification: Add 200 µL of 0.1% formic acid solution and vortex to mix.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[4]
-
Sample Loading: Load the sample mixture onto the conditioned SPE cartridges.[4]
-
Washing: Wash the cartridges with 1 mL of water, followed by 1 mL of 5% methanol in water.[4]
-
Drying: Dry the cartridges under positive pressure for approximately 1 minute.[4]
-
Elution: Elute the analytes with an appropriate volume of elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
The following diagram outlines the experimental workflow for sample preparation and analysis.
Caption: Sample preparation and analysis workflow diagram.
LC-MS/MS Instrumentation and Conditions
The following conditions are based on a published method for lidocaine analysis.[4]
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
LC Conditions:
-
Column: Phenomenex Kinetex EVO C18 (4.6 x 100 mm, 2.6 µm)[4]
-
Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (80:20, v/v)[4]
-
Flow Rate: 0.6 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 3.0 min[4]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Lidocaine: Q1 (m/z) → Q3 (m/z)
-
This compound: Q1 (m/z) → Q3 (m/z) (mass shift corresponding to deuterium (B1214612) labeling)
-
Data Presentation
Method Validation Summary
A summary of typical validation parameters for a bioanalytical method using this compound is presented below.[4]
| Parameter | Lidocaine | Prilocaine (Example of Co-analyte) |
| Linearity Range (ng/mL) | 0.10–201.80 | 0.10–201.66 |
| LLOQ (ng/mL) | 0.10 | 0.10 |
| Intra-day Precision (%RSD) | ≤ 5.0% | ≤ 4.5% |
| Inter-day Precision (%RSD) | ≤ 6.0% | ≤ 5.5% |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Recovery (%) | > 85% | > 85% |
| Matrix Effect | No significant effect | No significant effect |
| Incurred Sample Reanalysis | < 12.24% difference | < 10.80% difference |
Data adapted from a study by P. S. R. et al. (2019).[4]
Pharmacokinetic Data Summary
The use of this validated method allows for the accurate determination of pharmacokinetic parameters in clinical or preclinical studies. Below is an example of how pharmacokinetic data for lidocaine can be presented.
| Pharmacokinetic Parameter | Units | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | Example: 150.5 ± 25.3 |
| Tmax (Time to Cmax) | hours | Example: 1.5 ± 0.5 |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | Example: 850.2 ± 120.7 |
| AUC (0-inf) | ng·h/mL | Example: 880.5 ± 135.2 |
| t1/2 (Elimination Half-life) | hours | Example: 2.1 ± 0.4 |
| Clearance (CL/F) | L/h | Example: 50.8 ± 8.9 |
| Volume of Distribution (Vd/F) | L | Example: 155.6 ± 28.4 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values will be determined from the experimental data. A study on deuterium-labeled lidocaine found that its pharmacokinetic profile was not significantly different from the unlabeled drug.[5]
Conclusion
This compound is a highly suitable internal standard for the quantification of lidocaine in biological matrices for pharmacokinetic studies. Its use in conjunction with a validated LC-MS/MS method ensures the accuracy, precision, and reliability of the resulting data. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. The robustness of this approach supports its application in both preclinical and clinical pharmacokinetic assessments of lidocaine-containing formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: a study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Protocol for the Separation of Lidocaine and its Impurities
Abstract
This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the local anesthetic drug, lidocaine (B1675312), from its principal impurities. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and quality control. The method is stability-indicating, capable of resolving lidocaine from its degradation products and common process-related impurities. The protocol includes comprehensive experimental details, system suitability requirements, and data presentation in a clear, tabular format for straightforward interpretation.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Its safety and efficacy are directly linked to its purity. Therefore, it is crucial to have a reliable analytical method to identify and quantify any impurities that may be present in the drug substance or formulated product.[3] High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution and sensitivity.[2][3] This document outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the effective separation of lidocaine from its known impurities.
Key Lidocaine Impurities
The common impurities of lidocaine that are typically monitored include:
-
2,6-Dimethylaniline (Impurity A): A known starting material and potential degradation product.[1][4][5]
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide (Impurity H): A known process-related impurity.[1][6]
-
N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide hydrochloride (N-Desethyl Lidocaine HCl or Impurity D): A metabolite and potential impurity.[7]
Experimental Protocol
This protocol is based on established and validated methods for the analysis of lidocaine and its impurities.[8][9][10][11]
Instrumentation and Materials
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
pH meter.
-
Syringe filters (0.45 µm).
-
Lidocaine hydrochloride reference standard.
-
Reference standards for lidocaine impurities (e.g., Impurity A, Impurity H).
-
HPLC grade acetonitrile (B52724) and methanol.
-
Potassium dihydrogen phosphate (B84403) or phosphate buffer.[8][9][10]
-
Orthophosphoric acid or sodium hydroxide (B78521) for pH adjustment.
-
Deionized or HPLC grade water.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of lidocaine and its impurities.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (55:45, v/v)[9][11] |
| Flow Rate | 1.5 mL/min[8] |
| Injection Volume | 20 µL[8] |
| Column Temperature | 30 °C[8] |
| Detection Wavelength | 230 nm[8] |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.05 M potassium dihydrogen phosphate).
-
Adjust the pH of the buffer to 6.0 using phosphoric acid or sodium hydroxide.[9][11]
-
Mix the phosphate buffer and acetonitrile in a 55:45 (v/v) ratio.[9][11]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
b. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of lidocaine hydrochloride reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Similarly, prepare individual stock solutions of each impurity reference standard (e.g., 100 µg/mL).
-
Prepare a mixed standard solution containing lidocaine and all impurities at appropriate concentrations by diluting the stock solutions with the mobile phase.
c. Sample Preparation:
-
Accurately weigh a quantity of the drug substance or formulation equivalent to 10 mg of lidocaine.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet the following system suitability criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for the lidocaine peak |
| Theoretical Plates (N) | ≥ 2000 for the lidocaine peak |
| Resolution (Rs) | ≥ 1.5 between all adjacent peaks |
| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections of the standard solution |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the lidocaine sample.[8][9][12][13] The sample is subjected to stress conditions such as:
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed using the proposed HPLC method to ensure that the degradation products are well-resolved from the main lidocaine peak.
Data Presentation
The following table summarizes typical retention times and resolution values for lidocaine and its key impurities obtained using this method.
| Compound | Retention Time (min) | Resolution (Rs) |
| 2,6-Dimethylaniline (Impurity A) | ~ 4.5 | - |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Impurity H) | ~ 6.2 | > 2.0 |
| Lidocaine | ~ 7.2 [8] | > 2.0 |
Experimental Workflow Diagram
References
- 1. halocolumns.com [halocolumns.com]
- 2. researchgate.net [researchgate.net]
- 3. ijbr.com.pk [ijbr.com.pk]
- 4. Lidocaine EP Impurity A | 87-62-7 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. Lidocaine EP Impurity H | 1131-01-7 | SynZeal [synzeal.com]
- 7. Lidocaine EP Impurity D | 7729-94-4 | SynZeal [synzeal.com]
- 8. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Accurate Impurity Profiling using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products.[1][2][3] The presence of impurities, even at trace levels, can impact the drug's stability, and potentially pose health risks.[2][3] Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method for the accurate quantification of impurities, offering high precision and accuracy by minimizing errors from sample preparation and matrix effects.[4] This technique is particularly valuable for the analysis of genotoxic impurities (GTIs), which are of significant concern due to their potential to cause genetic mutations and cancer.[5]
This document provides detailed application notes and protocols for the use of IDMS in accurate impurity profiling, with a focus on the analysis of nitrosamine (B1359907) impurities, a class of compounds that have been a recent focus of regulatory bodies.[6][7][8]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a quantitative analysis technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample.[9] This stable isotope-labeled (SIL) internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D).[10] After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry. By measuring the ratio of the signal from the native analyte to that of the SIL internal standard, the concentration of the analyte in the original sample can be accurately determined.[9] A key advantage of this method is that once the spike and analyte are homogenized, any subsequent sample loss during preparation or analysis will affect both equally, thus not impacting the measured ratio and the final quantitative result.[4]
Key Considerations for Accurate IDMS Analysis
-
Purity of the Isotope-Labeled Internal Standard: The isotopic and chemical purity of the SIL internal standard is paramount. Any presence of the unlabeled analyte in the SIL standard will lead to an overestimation of the impurity in the sample.[6]
-
Isotopic Enrichment: The degree of isotopic enrichment of the SIL internal standard should be high to avoid spectral overlap with the native analyte.
-
Stability of the Label: The isotopic label should be in a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[10]
-
Equilibration: Complete equilibration between the SIL internal standard and the native analyte in the sample matrix is crucial for accurate quantification.[11]
-
Matrix Effects: While IDMS can compensate for matrix effects, it is important to be aware that significant differences in the ionization efficiency between the analyte and the SIL internal standard can still occur, potentially leading to inaccuracies.[6]
Experimental Workflow for IDMS Impurity Profiling
The following diagram illustrates a typical workflow for impurity profiling using IDMS.
Application Note: Quantification of Nitrosamine Impurities in Sartan Drugs by IDMS LC-MS/MS
This application note details a method for the quantitative analysis of six nitrosamine impurities (NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA) in sartan drug substances, adapted from USP General Chapter <1469>.[6][7]
Protocol
1. Materials and Reagents
-
Reference standards for the six nitrosamine impurities.
-
Stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10, NDBA-d18, NMBA-d3).[6]
-
HPLC-grade water, acetonitrile, and formic acid.
-
Sartan drug substance (e.g., valsartan, losartan (B1675146) potassium).[6]
2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution containing the SIL internal standards in water. For example, 10 µg/mL each of NDMA-d6 and NMBA-d3, and 1 µg/mL each of NDEA-d10 and NDBA-d18.[6]
-
Nitrosamine Standards Stock Solution: Prepare a mixed stock solution of the six nitrosamine reference standards in water. For example, a mixture containing 200 ng/mL each of NDMA, NEIPA, NDIPA, NDBA, and NMBA, and a separate stock of NDEA at 132 ng/mL.[6]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the nitrosamine stock solution and spiking with a fixed concentration of the internal standard solution.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sartan drug substance.
-
Dissolve the sample in an appropriate solvent (e.g., water).
-
Spike the dissolved sample with a known amount of the internal standard stock solution.
-
Vortex to ensure thorough mixing and equilibration.
-
Filter the sample through a 0.22 µm filter before injection.
-
3. LC-MS/MS Parameters
The following table provides typical LC-MS/MS parameters for the analysis of nitrosamine impurities.
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for the separation of all six nitrosamines |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Optimized for each nitrosamine and its SIL-IS |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
4. Data Analysis and Quantification
-
Integrate the peak areas for the native nitrosamines and their corresponding SIL internal standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the nitrosamine impurities in the sample by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for an IDMS LC-MS/MS method for the quantification of nitrosamine impurities.
| Impurity | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| NDMA | 0.05 | 0.15 | 95 - 105 | < 5 |
| NDEA | 0.05 | 0.15 | 93 - 107 | < 5 |
| NEIPA | 0.10 | 0.30 | 90 - 110 | < 8 |
| NDIPA | 0.10 | 0.30 | 92 - 108 | < 7 |
| NDBA | 0.15 | 0.50 | 88 - 112 | < 10 |
| NMBA | 0.15 | 0.50 | 91 - 109 | < 9 |
Data presented are representative and may vary depending on the specific instrumentation and experimental conditions.
Method Validation
The IDMS method for impurity profiling should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical relationship in the risk-based approach to controlling genotoxic impurities as outlined in the ICH M7 guideline.[13]
Conclusion
Isotope Dilution Mass Spectrometry is a powerful technique for the accurate and precise quantification of impurities in pharmaceutical products. By following the detailed protocols and considering the key aspects of method development and validation outlined in these application notes, researchers, scientists, and drug development professionals can ensure the quality and safety of their products, meeting the stringent requirements of regulatory agencies. The use of IDMS, particularly for challenging analyses such as genotoxic impurities, provides a high degree of confidence in the reported impurity levels.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. biomedres.us [biomedres.us]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 7. Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469> [bioforumconf.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: Quantification of Lidocaine and its Metabolites in Human Plasma using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of lidocaine (B1675312) and its primary metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX), in human plasma. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of deuterated internal standards for accurate and precise quantification.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Its therapeutic and toxic effects are influenced by its metabolism, primarily in the liver, to active metabolites MEGX and GX.[3] Monitoring the plasma concentrations of lidocaine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the assessment of liver function.[4][5] This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of these analytes in human plasma. The use of stable isotope-labeled internal standards, such as lidocaine-d10 (B602494) or lidocaine-d6, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[6][7][8]
Metabolic Pathway of Lidocaine
Lidocaine undergoes extensive hepatic metabolism, with approximately 90% of an administered dose being excreted as various metabolites.[1] The primary metabolic pathway involves sequential N-deethylation. Lidocaine is first metabolized by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4, to its active metabolite, monoethylglycinexylidide (MEGX).[9] MEGX is further deethylated to form another metabolite, glycinexylidide (GX).[1][9] MEGX exhibits pharmacological activity, possessing about 80-90% of the antiarrhythmic and anticonvulsant potencies of lidocaine, while GX is considered less active.[9][10]
Caption: Metabolic pathway of lidocaine to MEGX and GX.
Quantitative Data Summary
The following tables summarize typical calibration and quality control data for the LC-MS/MS quantification of lidocaine, MEGX, and GX in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lidocaine | 15.625 - 2000 | ≥ 0.99 |
| MEGX | 1.5625 - 200 | ≥ 0.99 |
| GX | 1.5625 - 200 | ≥ 0.99 |
Data compiled from representative methods.[7][11]
Table 2: Quality Control (QC) Sample Concentrations and Acceptance Criteria
| Analyte | QC Level | Concentration (ng/mL) | Acceptance Criteria (% Accuracy) | Acceptance Criteria (% Precision, CV) |
| Lidocaine | LLOQ | 0.10 | 80-120% | ≤ 20% |
| LQC | 0.30 | 85-115% | ≤ 15% | |
| MQC | 85.93 | 85-115% | ≤ 15% | |
| HQC | 171.87 | 85-115% | ≤ 15% | |
| MEGX | LLOQ | 1.5625 | 80-120% | ≤ 20% |
| LQC | (Typical low range) | 85-115% | ≤ 15% | |
| MQC | (Typical mid range) | 85-115% | ≤ 15% | |
| HQC | (Typical high range) | 85-115% | ≤ 15% | |
| GX | LLOQ | 1.5625 | 80-120% | ≤ 20% |
| LQC | (Typical low range) | 85-115% | ≤ 15% | |
| MQC | (Typical mid range) | 85-115% | ≤ 15% | |
| HQC | (Typical high range) | 85-115% | ≤ 15% |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Representative data shown for lidocaine.[8] Ranges for MEGX and GX are based on typical assay sensitivities.[7][11]
Experimental Protocols
Materials and Reagents
-
Lidocaine, MEGX, and GX reference standards
-
Lidocaine-d10 or Lidocaine-d6 (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents
Sample Preparation
A common and effective method for sample cleanup is protein precipitation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. Lidocaine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine metabolism pathophysiology, drug interactions, and surgical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: GC-MS Analysis of Volatile Impurities in Lidocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312), a widely used local anesthetic, is synthesized and formulated through processes that can introduce volatile impurities. These impurities, which can include residual solvents from manufacturing and degradation products, must be monitored and controlled to ensure the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds, making it an ideal method for analyzing these impurities in lidocaine active pharmaceutical ingredient (API). This application note provides a detailed protocol for the GC-MS analysis of volatile impurities in lidocaine, including the key impurity 2,6-dimethylaniline (B139824).
Quantitative Data Summary
The following tables summarize the acceptance criteria for volatile impurities in lidocaine as specified by the European Pharmacopoeia.[1][2] These limits ensure that the levels of impurities are below those that would pose a risk to patient health.
Table 1: Limits for Specified and Unspecified Impurities in Lidocaine Hydrochloride
| Impurity | Acceptance Criterion |
| Impurity A (2,6-dimethylaniline) | Not more than 0.01% |
| Unspecified Impurities (each) | Not more than 0.10% |
| Total Impurities | Not more than 0.5% |
Disregard limit: 0.05%[2]
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of volatile impurities in lidocaine.
Protocol 1: Headspace GC-MS for Residual Solvents
This method is suitable for the analysis of volatile organic compounds that may be present as residual solvents from the manufacturing process.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the lidocaine API into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)) to dissolve the sample.
-
Add an appropriate internal standard (e.g., toluene-d8) at a known concentration.
-
Seal the vial immediately with a PTFE/silicone septum and aluminum cap.
-
Prepare a blank sample containing only the solvent and internal standard.
-
Prepare calibration standards by spiking known amounts of the target residual solvents into the chosen solvent.
2. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Injector Temperature | 140 °C |
| Split Ratio | 5:1 |
| Oven Program | 40 °C (hold for 20 min), ramp at 10 °C/min to 240 °C, hold for 10 min |
| Headspace Autosampler | |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 45 min |
| Transfer Line Temp | 100 °C |
| Loop Temperature | 90 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
Protocol 2: Direct Injection GC-MS for 2,6-Dimethylaniline and Other Semi-Volatile Impurities
This method is suitable for the analysis of less volatile impurities such as 2,6-dimethylaniline.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the lidocaine API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or acetone.
-
Add an appropriate internal standard (e.g., 2,4-dimethylaniline) at a known concentration.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution into a GC vial.
-
Prepare a blank sample containing only the solvent and internal standard.
-
Prepare calibration standards by spiking known amounts of 2,6-dimethylaniline and other potential impurities into the chosen solvent.
2. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl - 95% Dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | 100 °C (hold for 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-400 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity. For 2,6-dimethylaniline, characteristic ions include m/z 121, 106, and 77. |
Forced Degradation Studies
To identify potential degradation products, forced degradation studies should be performed on the lidocaine API.[3][4][5] This involves subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, and heat. The resulting samples can then be analyzed using the GC-MS methods described above to identify any new volatile impurities that may form. For instance, studies have shown that lidocaine is relatively stable under various stress conditions, but some degradation can be observed under strong acidic or oxidative environments.[3][6][7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of volatile impurities in lidocaine.
Logical Relationship of Impurity Analysis
The following diagram illustrates the logical relationship between the types of impurities and the analytical approach.
References
- 1. Lidocaine Hydrochloride [drugfuture.com]
- 2. drugfuture.com [drugfuture.com]
- 3. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Note: Solid-Phase Extraction (SPE) for the Determination of Lidocaine and its Impurities in Biological Matrices
Introduction
Lidocaine (B1675312) is a widely used local anesthetic and antiarrhythmic drug.[1][2] Monitoring its levels and those of its metabolites and impurities in biological matrices is crucial in clinical and forensic toxicology, as well as in drug development to ensure safety and efficacy.[3][4] Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates analytes like lidocaine and its related compounds from complex biological samples such as plasma, serum, and urine, thereby reducing matrix effects and improving analytical sensitivity.[5] This application note provides detailed protocols for the extraction of lidocaine and its primary impurities from these matrices.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. A sample is passed through a cartridge containing a solid adsorbent (the stationary phase).[6] Analytes of interest are retained on the sorbent while the matrix components are washed away. The retained analytes are then eluted with a suitable solvent. The choice of sorbent is critical and depends on the properties of the analyte and the matrix.[7][8] For lidocaine, which is a basic compound, both reversed-phase (e.g., C18) and cation-exchange sorbents are effective.[2][9]
Lidocaine Metabolism and Key Impurities
Lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4.[1] The major metabolic pathway involves N-dealkylation to form monoethylglycinexylidide (B1676722) (MEGX) and subsequently glycinexylidide (B194664) (GX).[1][10] Another significant metabolite is 2,6-xylidine.[1] In addition to these metabolites, process-related impurities from manufacturing, such as 2,6-dimethylaniline (B139824) (Impurity A) and N-(2-6 dimethylphenyl) chloroacetamide (Impurity H), may be present and require monitoring.[11][12]
Below is a diagram illustrating the metabolic pathway of lidocaine.
Caption: Metabolic pathway of lidocaine to its major metabolites.
Experimental Protocols
The following section details SPE protocols for extracting lidocaine and its impurities from plasma/serum and urine.
General SPE Workflow
The diagram below outlines the general steps involved in the solid-phase extraction process.
Caption: General workflow for solid-phase extraction.
Protocol 1: Extraction from Plasma/Serum using Reversed-Phase (C18) SPE
This protocol is adapted from methods utilizing C18 cartridges for the extraction of lidocaine from plasma.[2][13]
Materials and Reagents:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Plasma or Serum Samples
-
Internal Standard (IS) Solution (e.g., Phenacemide or Lidocaine-d10)[2][9]
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
pH 9.0 Phosphate (B84403) Buffer
-
pH 4.0 Phosphate Buffer
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 0.5 mL of plasma/serum in a centrifuge tube, add the internal standard.
-
Vortex briefly to mix.
-
For some applications, protein precipitation may be performed by adding 1 mL of acetonitrile, vortexing, and centrifuging. The supernatant is then diluted.[9] Alternatively, for direct loading, dilute the plasma with a buffer.
-
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the C18 cartridge.
-
Follow with 2 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Post-Elution Processing:
-
The eluent can often be directly injected for LC-UV or LC-MS analysis.[2] If concentration is needed, evaporate the eluent to dryness under a stream of nitrogen at 40°C and reconstitute in the mobile phase.
-
Protocol 2: Extraction from Plasma/Serum/Urine using Strong Cation Exchange (SCX) SPE
This protocol is suitable for basic compounds like lidocaine and its metabolites and is adapted from a method for serum, plasma, urine, and milk.[9]
Materials and Reagents:
-
Strong Cation Exchange SPE Cartridges (e.g., Strata-X-C, 60 mg, 3 mL)
-
Biological Samples (Serum, Plasma, or Urine)
-
Internal Standard (IS) Solution (e.g., Lidocaine-d10)[9]
-
Methanol (HPLC Grade)
-
0.1% Formic Acid in Water
-
Ammoniated Methanol (e.g., 20% NH₃ in Methanol)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
For Serum/Plasma: To 100 µL of the sample, add the IS. Add 1 mL of acetonitrile, vortex, and centrifuge for 5 minutes. Transfer the supernatant to a new tube and dilute with 10 mL of 0.1% formic acid.[9]
-
For Urine: Centrifuge 1 mL of urine for 5 minutes. Take 100 µL of the supernatant, add the IS, and dilute with 5 mL of 0.1% formic acid.[9]
-
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the SCX cartridge.
-
Follow with 2 mL of 0.1% formic acid. Do not allow the cartridge to dry.[9]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SCX cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Elution:
-
Elute the analytes with 2 mL of ammoniated methanol (e.g., MeOH/NH₃ 80/20 v/v).[9]
-
-
Post-Elution Processing:
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The following tables summarize the performance data for the SPE methods described in the literature for lidocaine and its key metabolites.
Table 1: Performance Data for Lidocaine Extraction
| Analyte | Biological Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| Lidocaine | Dog Plasma | C18 | 96.6 | 20 | 10 | [2][13] |
| Lidocaine | Human Serum | C18 | 93.9 (at 50 ng/mL) | 50 | - | [14] |
| Lidocaine | Human Serum | C18 | 80.4 (at 1000 ng/mL) | 50 | - | [14] |
| Lidocaine | Bovine Serum | SCX | >75 | 1 | 0.3 | [9] |
| Lidocaine | Human Plasma | C18 Discs | 98 | 1.6-5 nmol/L | - | [15] |
| Lidocaine | Human Plasma | Magnetic Sorbent | 82.0 - 108 | - | 3 - 8 | [16] |
| Lidocaine | Biological Samples | Oasis HLB | >74 | 10 | - | [17] |
Table 2: Performance Data for Lidocaine Metabolite Extraction
| Analyte | Biological Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| MEGX | Bovine Serum | SCX | >75 | 1 | 0.3 | [9] |
| MEGX | Human Plasma | C18 Discs | 96 | 1.6-5 nmol/L | - | [15] |
| GX | Human Plasma | C18 Discs | 88 | 1.6-5 nmol/L | - | [15] |
| 2,6-Xylidine | Human Plasma | C18 Discs | 99 | 1.6-5 nmol/L | - | [15] |
Solid-phase extraction is a highly effective technique for the isolation and purification of lidocaine and its impurities from various biological matrices. The choice between a reversed-phase sorbent like C18 and a strong cation exchange sorbent depends on the specific analytical goals, such as the desired cleanliness of the extract and the range of analytes to be covered. The protocols provided, along with the summarized performance data, offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the quantification of lidocaine and its related substances.
References
- 1. ClinPGx [clinpgx.org]
- 2. HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advent Launches Lidocaine Impurity Standard | Advent [adventchembio.com]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Lidocaine Impurity 5-d6 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, can contain various impurities that arise during its synthesis or degradation.[1] Regulatory bodies require the identification and characterization of these impurities to ensure the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules, including drug impurities.[2]
This application note provides a detailed protocol for the structural elucidation of a deuterated impurity of Lidocaine, designated as Lidocaine impurity 5-d6. For the purpose of this note, we will assume this compound to be N-(2,6-di(trideuteriomethyl)phenyl)-2-(diethylamino)acetamide. This impurity is a deuterated analog of a common Lidocaine-related compound. The replacement of six protons with deuterium (B1214612) atoms serves as a valuable tool in metabolic studies and as an internal standard in quantitative analysis.[3]
This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, DEPT-135, Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to confirm the identity and structure of this impurity.
Predicted Chemical Structure
This compound: N-(2,6-di(trideuteriomethyl)phenyl)-2-(diethylamino)acetamide
Figure 1: Proposed structure of this compound
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the isolated this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1] The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.
Table 1: NMR Acquisition Parameters
| Experiment | Nucleus | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |
| ¹H NMR | ¹H | zg30 | 16 | 4.09 | 1.0 | 16 |
| ¹³C NMR | ¹³C | zgpg30 | 240 | 1.09 | 2.0 | 1024 |
| DEPT-135 | ¹³C | dept135 | 240 | 1.09 | 2.0 | 256 |
| COSY | ¹H/¹H | cosygpqf | 16 x 16 | 0.256 | 1.5 | 2 (x 256 increments) |
| HSQC | ¹H/¹³C | hsqcedetgp | 16 x 240 | 0.128 | 1.5 | 2 (x 256 increments) |
| HMBC | ¹H/¹³C | hmbcgpndqf | 16 x 240 | 0.256 | 1.5 | 4 (x 256 increments) |
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Reference the spectra to the solvent signal or internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Process the 2D NMR data using appropriate window functions (e.g., sine-bell).
Data Presentation and Interpretation
The following tables summarize the expected NMR data for this compound based on known data for Lidocaine. The key difference will be the absence of proton signals for the two methyl groups on the aromatic ring and the corresponding changes in the ¹³C spectrum.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | m | 3H | Ar-H |
| ~3.25 | s | 2H | CH₂ (acetyl) |
| ~2.65 | q | 4H | N(CH₂CH₃)₂ |
| ~1.15 | t | 6H | N(CH₂CH₃)₂ |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| ~170 | No Signal | C=O |
| ~135 | No Signal | Ar-C (quaternary) |
| ~128 | CH | Ar-CH |
| ~127 | CH | Ar-CH |
| ~58 | CH₂ | CH₂ (acetyl) |
| ~50 | CH₂ | N(CH₂CH₃)₂ |
| ~12 | CH₃ | N(CH₂CH₃)₂ |
| ~18 (broadened/absent) | No Signal | -CD₃ |
Note: The signal for the deuterated methyl carbons (-CD₃) will be a multiplet in the ¹³C spectrum due to C-D coupling and may be broadened or have very low intensity.
Structural Elucidation Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Experimental workflow for NMR analysis.
Caption: Logic for structural elucidation.
Summary of Key Findings from NMR Analysis
-
¹H NMR: The proton spectrum will show signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetyl group, and the ethyl protons of the diethylamino group. The key observation will be the absence of the characteristic singlet for the two aromatic methyl groups, which is typically observed around 2.2 ppm in Lidocaine.[4][5] The integration of the aromatic region will correspond to three protons.
-
¹³C NMR and DEPT-135: The carbon spectrum will show signals for the carbonyl carbon, the aromatic carbons, the acetyl methylene carbon, and the carbons of the diethylamino group. The DEPT-135 experiment will distinguish between CH, CH₂, and CH₃ groups.[6][7] The signal for the deuterated methyl carbons will likely be very weak or unobservable due to the quadrupolar nature of deuterium and the splitting of the carbon signal into a multiplet.
-
COSY: The COSY spectrum will primarily show a correlation between the methylene and methyl protons of the diethylamino group, confirming the presence of the ethyl fragments.[8]
-
HSQC: The HSQC spectrum will show correlations between protons and the carbons to which they are directly attached.[9][10] This will confirm the assignments of the aromatic CH groups and the methylene groups.
-
HMBC: The HMBC spectrum is crucial for confirming the overall connectivity of the molecule. Key long-range correlations expected include:
-
Correlation from the acetyl methylene protons to the carbonyl carbon.
-
Correlations from the aromatic protons to the quaternary aromatic carbons.
-
Correlations from the diethylamino methylene protons to the acetyl methylene carbon.
-
By combining the information from all these NMR experiments, the structure of this compound can be unequivocally confirmed. The absence of the aryl methyl proton signals and the corresponding changes in the carbon spectra, coupled with the correlations observed in the 2D spectra, provide conclusive evidence for the proposed deuterated structure.
References
- 1. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. veeprho.com [veeprho.com]
- 4. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014426) [hmdb.ca]
- 6. news-medical.net [news-medical.net]
- 7. azom.com [azom.com]
- 8. azom.com [azom.com]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Identification and Quantification of Lidocaine Impurities
Abstract
This application note details a robust and sensitive method for the identification and quantification of process-related and degradation impurities of lidocaine (B1675312) using High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC). The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of lidocaine drug substances and products. The protocol includes procedures for forced degradation studies, sample preparation, and analysis using a Q-Exactive Orbitrap HRMS system. The high resolving power and mass accuracy of the HRMS instrument enable confident identification of known and unknown impurities, while its wide dynamic range allows for their accurate quantification.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Ensuring the purity and stability of lidocaine is critical for its safety and efficacy. Regulatory agencies require stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. High-Resolution Mass Spectrometry has emerged as a powerful tool for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information through accurate mass measurements and fragmentation analysis.[1] This allows for the confident identification of impurities, even at trace levels, and the elucidation of their structures.
This application note provides a comprehensive workflow for the analysis of lidocaine impurities, including forced degradation studies to generate potential degradation products. The described method is suitable for routine quality control and in-depth stability studies.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3]
1.1. Stock Solution Preparation: Prepare a stock solution of lidocaine hydrochloride at a concentration of 1 mg/mL in methanol (B129727).
1.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid lidocaine hydrochloride powder to 105°C for 48 hours. Dissolve in methanol to a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 7 days.
Sample Preparation for LC-HRMS Analysis
-
Dilute the stressed samples and an unstressed control sample with the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.
-
Filter the samples through a 0.22 µm PVDF syringe filter before injection.
LC-HRMS Method
3.1. Liquid Chromatography (UHPLC) Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 min, hold for 2 min, return to 5% B in 1 min, hold for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. High-Resolution Mass Spectrometry (HRMS) Conditions:
| Parameter | Value |
| Instrument | Thermo Scientific™ Q Exactive™ Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Full Scan Resolution | 70,000 |
| Full Scan Range | m/z 100-1000 |
| dd-MS² Resolution | 17,500 |
| Collision Energy | Stepped HCD (20, 30, 40 eV) |
Data Presentation
The analysis of the stressed lidocaine samples revealed several known and potential degradation products. The high mass accuracy of the Orbitrap HRMS allowed for the determination of the elemental composition of the impurities, and the MS/MS fragmentation data provided structural insights.
Table 1: Identified Lidocaine Impurities and Degradation Products
| Peak No. | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Mass Error (ppm) | Molecular Formula | Proposed Identity |
| 1 | 3.5 | 122.0964 | 122.0964 | 0.0 | C₈H₁₂N | 2,6-Dimethylaniline (DMA) |
| 2 | 4.2 | 180.1128 | 180.1128 | 0.0 | C₁₀H₁₄N₂O | N-(2,6-dimethylphenyl)acetamide |
| 3 | 5.8 | 235.1805 | 235.1805 | 0.0 | C₁₄H₂₃N₂O | Lidocaine |
| 4 | 6.5 | 251.1754 | 251.1754 | 0.0 | C₁₄H₂₃N₂O₂ | Lidocaine N-oxide |
| 5 | 7.1 | 207.1492 | 207.1492 | 0.0 | C₁₂H₁₉N₂O | Monoethylglycinexylidide (MEGX) |
| 6 | 7.9 | 179.1182 | 179.1182 | 0.0 | C₁₀H₁₅N₂O | Glycinexylidide (GX) |
| 7 | 9.2 | 265.1598 | 265.1598 | 0.0 | C₁₄H₂₁ClN₂O | 2-chloro-N-(2,6-dimethylphenyl)acetamide |
Table 2: Quantitative Performance for Key Lidocaine Impurities
| Impurity | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) (1-1000 ng/mL) | Accuracy (%) | Precision (%RSD) |
| 2,6-Dimethylaniline (DMA) | 0.5 | 1.5 | 0.9992 | 98.5 - 101.2 | < 5 |
| Lidocaine N-oxide | 1.0 | 3.0 | 0.9989 | 97.9 - 102.1 | < 6 |
| Monoethylglycinexylidide (MEGX) | 0.8 | 2.5 | 0.9995 | 99.1 - 100.8 | < 4 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for lidocaine impurity analysis.
Lidocaine Degradation Pathways
Caption: Major degradation pathways of lidocaine.
Proposed Fragmentation of Lidocaine N-oxide
Caption: Proposed fragmentation of lidocaine N-oxide.
Conclusion
The described LC-HRMS method provides a powerful and reliable approach for the comprehensive analysis of lidocaine impurities. The high resolution and mass accuracy of the Orbitrap mass spectrometer enable the confident identification of known and unknown impurities, while the quantitative performance of the method meets the stringent requirements for pharmaceutical quality control. This application note serves as a valuable resource for scientists and researchers involved in the development and manufacturing of safe and effective lidocaine products.
References
- 1. Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. daneshyari.com [daneshyari.com]
Troubleshooting & Optimization
Overcoming matrix effects in bioanalysis of Lidocaine impurity 5-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Lidocaine impurity 5-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. In the context of LC-MS/MS analysis of this compound in biological samples (e.g., plasma, serum), endogenous components like phospholipids (B1166683), salts, and proteins can interfere with the ionization process. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of the analyte.
Q2: My signal for this compound is showing significant suppression. What is the likely cause and what are the immediate steps I can take?
A2: Significant ion suppression is a common manifestation of matrix effects, often caused by co-eluting phospholipids from the biological matrix. Immediate troubleshooting steps include:
-
Sample Dilution: A simple first step is to dilute the sample extract with the mobile phase. This can reduce the concentration of interfering matrix components, although it may compromise the limit of quantitation.
-
Chromatographic Separation Optimization: Modify the chromatographic gradient to better separate the analyte from the region where matrix components elute. A post-column infusion experiment can help identify these suppression zones.
-
Review Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup procedure. If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Q3: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice in quantitative bioanalysis. Because it is chemically identical to the analyte, it co-elutes and is assumed to experience the same degree of matrix effects and variability in extraction and ionization. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be compensated for, leading to more accurate and precise results. However, a SIL-IS may not completely eliminate issues if the matrix effect is severe and significantly suppresses the signal of both the analyte and the internal standard to a level below reliable detection.
Q4: I am observing high variability in my results between different lots of plasma. How can I address this?
A4: Lot-to-lot variability in matrix effects is a known challenge. To address this, it is crucial to evaluate the matrix effect across multiple sources (lots) of the biological matrix during method development and validation. If significant variability is observed, a more robust sample preparation method that effectively removes interfering components is necessary. Solid-phase extraction (SPE) is often the most effective technique for producing cleaner extracts and minimizing lot-to-lot differences.
Troubleshooting Guide
Issue: Poor Recovery of this compound
Poor recovery of your analyte can be due to several factors related to the sample extraction procedure. The following decision tree can guide your troubleshooting process.
Optimizing mobile phase composition for lidocaine impurity separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of lidocaine (B1675312) and its impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing poor resolution between lidocaine and its impurities?
Poor resolution is a common issue that can be caused by several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Mobile Phase Composition:
-
Organic Solvent Percentage: The ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is critical. If peaks are eluting too quickly (low retention), decrease the percentage of the organic solvent. Conversely, if retention times are excessively long, a gradual increase in the organic modifier might be necessary.
-
pH of the Aqueous Phase: Lidocaine is a basic compound. Operating at a higher pH, around 8.0, can neutralize the molecule, leading to better retention and improved peak shape on a C18 column.[1] Ensure your buffer is maintaining a stable pH. A phosphate (B84403) buffer is a common choice for this pH range.[2]
-
-
Column Choice and Condition:
-
Column Chemistry: A C18 column is typically used for lidocaine and its impurities.[2][3] Consider a high-purity silica (B1680970) column to minimize secondary interactions.
-
Particle Size: Smaller particle sizes (e.g., 2.7 µm) can provide higher efficiency and better resolution.[4]
-
Column Contamination: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove strongly retained compounds.
-
-
Flow Rate: A slower flow rate generally allows for better separation.[5] Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves, but be mindful of increasing run times.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity. However, be cautious as it can also alter selectivity.
2. My lidocaine peak is tailing. What can I do to improve the peak shape?
Peak tailing for basic compounds like lidocaine is often due to interactions with acidic silanol (B1196071) groups on the silica surface of the HPLC column.[6]
-
Increase Mobile Phase pH: As lidocaine is a basic compound, increasing the mobile phase pH to around 8 will neutralize it, minimizing interactions with residual silanols and significantly improving peak shape.[1]
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, reducing their availability to interact with lidocaine.[7]
-
Employ an End-Capped Column: Use a column that is well end-capped. End-capping is a process that covers many of the residual silanol groups.
-
Lower Sample Concentration: Injecting too much sample can overload the column and lead to peak tailing.[8] Try diluting your sample and injecting a smaller volume.
3. I'm observing split peaks for my analytes. What is the cause?
Split peaks can be frustrating, but they usually point to a few specific problems:
-
Injection Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase with 30% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[9]
-
Column Inlet Frit Blockage: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column, leading to split peaks. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Co-eluting Impurities: It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other. Try altering the mobile phase composition or gradient to see if you can resolve the two peaks.
4. How can I reduce the run time of my analysis without sacrificing resolution?
Modernizing existing methods, such as those from the USP, can significantly decrease analysis time.
-
Use Superficially Porous Particle (SPP) Columns: SPP columns (also known as core-shell columns) can provide higher efficiency than traditional fully porous particle (FPP) columns of the same particle size.[1] This allows for the use of shorter columns and/or higher flow rates while maintaining or even improving resolution, leading to a significant reduction in run time.[1][2]
-
Optimize Column Dimensions: Using a shorter column with a smaller internal diameter can reduce run time and solvent consumption.[1]
-
Gradient Elution: If you are running an isocratic method, switching to a gradient elution can help to elute late-retained impurities more quickly.
Experimental Protocols
Protocol 1: Standard Isocratic HPLC Method for Lidocaine and Impurities
This protocol is based on established USP methods and is suitable for the separation of lidocaine from its common impurities, such as 2,6-dimethylaniline (B139824) (Impurity A) and N-(2,6-dimethylphenyl)chloroacetamide (Impurity H).[1][2]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 2.7 µm particle size (e.g., HALO Elevate C18).[2][4]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a potassium phosphate buffer and adjust the pH to 8.0.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
Mobile Phase Composition: 70% Aqueous Phase (A) and 30% Organic Phase (B).[2]
-
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Protocol 2: Rapid HPLC Method Using a Superficially Porous Particle Column
This protocol demonstrates how to modernize the standard method for faster analysis.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 SPP, 2.1 x 100 mm, 2.7 µm particle size (e.g., HALO Elevate C18).[2]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a potassium phosphate buffer and adjust the pH to 8.0.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
Mobile Phase Composition: 70% Aqueous Phase (A) and 30% Organic Phase (B).[2]
-
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Data Presentation
Table 1: Comparison of Standard and Rapid HPLC Method Parameters
| Parameter | Standard Method | Rapid Method |
| Column Type | HALO 120 Å Elevate C18 (L1) | HALO 120 Å Elevate C18 (L1) |
| Column Dimensions | 4.6 x 150 mm | 2.1 x 100 mm |
| Particle Size | 2.7 µm | 2.7 µm |
| Mobile Phase | 30% Acetonitrile in Potassium Phosphate Buffer (pH 8.0) | 30% Acetonitrile in Potassium Phosphate Buffer (pH 8.0) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Back Pressure | 255 bar | Not specified |
| Temperature | 30 °C | 30 °C |
| Injection Volume | 20.0 µL | 3.4 µL |
| Detection | PDA, 230 nm | PDA, 230 nm |
Data adapted from MAC-MOD Analytical documentation.[2]
Table 2: Example Chromatographic Conditions from Various Validated Methods
| Reference | Column | Mobile Phase | Flow Rate | Detection |
| Taylor & Francis Online[10] | Inertsil® C8-3 (150 x 4.6 mm, 5 µm) | 1 M Potassium Phosphate Buffer:Acetonitrile (63:37), pH 7.0 | 1.2 mL/min | 220 nm |
| ResearchGate[11] | Not Specified | Acetonitrile: 0.01 M Diethylamine solution (pH 6.8) (60:40) | Not Specified | 225 nm |
| PubMed[12] | Not Specified | Ethanol:Buffer (pH 4.0) (25:75) | 1.3 mL/min | Not Specified |
| NIH[3] | C18 | Acetonitrile and 0.1% orthophosphoric acid (Gradient) | 1 mL/min | 254 nm |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution and tailing.
Caption: General workflow for HPLC method development.
References
- 1. halocolumns.com [halocolumns.com]
- 2. mac-mod.com [mac-mod.com]
- 3. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an RP-HPLC Method for the Determination of Lidocaine Hydrochloride in Injectable Formulation: Combining White Analytical Chemistry and Experimental Design with an Eco-Friendly and Cost-Effective Method - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of lidocaine (B1675312) and its related compounds. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help researchers, scientists, and drug development professionals resolve poor peak shape and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for lidocaine?
Peak tailing for lidocaine, a basic compound, is frequently caused by secondary interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] At a low mobile phase pH, lidocaine's tertiary amine group is protonated, leading to strong electrostatic interactions with ionized silanols, which causes the peak to tail.
Q2: How does mobile phase pH affect the peak shape of lidocaine?
The mobile phase pH is a critical parameter for achieving good peak shape for lidocaine.[3] Lidocaine has a pKa value in the range of 7.6 to 8.2.[4][5][6][7]
-
At low pH (e.g., pH < 6): Lidocaine is fully protonated (positively charged), which can lead to strong interactions with residual silanols on the column packing, resulting in peak tailing.[2][3]
-
At high pH (e.g., pH > 8): Lidocaine is in its neutral form, which minimizes interactions with silanols and generally results in improved peak shape and increased retention.[3]
Therefore, operating at a slightly alkaline pH is often recommended for the analysis of lidocaine and its impurities.[3]
Q3: What type of HPLC column is best suited for lidocaine analysis?
While C18 columns can be used, C8 stationary phases often provide a better balance of retention and selectivity for lidocaine and its impurities.[8] For basic compounds like lidocaine, columns with high-purity silica (B1680970) and effective end-capping are recommended to minimize silanol interactions.[2] Modern columns, such as those with superficially porous particles (SPP) or hybrid silica-organic phases, can also offer improved peak shape and efficiency.[3]
Q4: Can mobile phase additives improve my peak shape?
Yes, mobile phase additives can significantly improve peak shape.[9][10]
-
Buffers: Using a buffer at an appropriate concentration (typically ≥20 mM) helps maintain a stable pH and can reduce peak tailing.[10][11]
-
Competing Bases: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and reduce peak tailing. However, TEA is not MS-compatible.
-
Volatile Additives for MS: For LC-MS applications, volatile additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are used to control pH and improve peak shape.[9][12]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for lidocaine or a related compound has an asymmetrical shape with a "tail" extending from the back of the peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate Mobile Phase pH: As lidocaine is a basic compound, its ionization state is highly dependent on pH.[5][13] Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of lidocaine (pKa ≈ 7.6-8.2) to ensure it is either fully ionized or fully neutral.[4][11] For better peak shape, a higher pH (e.g., pH 8) where lidocaine is neutral is often preferred, but ensure your column is stable at this pH.[3]
-
Assess Buffer Strength: A weak or inadequate buffer may not be able to control the pH at the micro-environment of the silica surface, leading to inconsistent interactions and tailing.[11][14] Increasing the buffer concentration can often improve peak symmetry.
-
Column Health and Type: Over time, columns can degrade, exposing more active silanol sites. If the column is old, replace it. Consider using a column specifically designed for the analysis of basic compounds, such as one with end-capping or a hybrid particle technology.[2]
-
Mobile Phase Modifiers: For non-MS methods, adding a small amount of a competing amine like triethylamine can effectively block silanol interactions.
Issue 2: Peak Fronting
Symptom: The peak is asymmetrical with a steep tail and a sloping front.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Check for Sample Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to fronting.[15][16][17][18] Try reducing the sample concentration or the injection volume.
-
Verify Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, causing a distorted, fronting peak.[16][17][19] Ideally, the sample should be dissolved in the mobile phase itself.
-
Inspect for Column Voids: A void or channel at the head of the column can cause the sample band to spread unevenly, resulting in fronting.[15][18][20] This may be accompanied by a sudden drop in backpressure. If a void is suspected, the column should be replaced.
Issue 3: Split Peaks
Symptom: A single peak appears as two or more closely eluting, often overlapping, peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks.
Detailed Steps:
-
Assess the Scope: Determine if all peaks in the chromatogram are splitting or just the lidocaine peak.
-
All Peaks Splitting: This usually points to a problem before the column.[21][22] Check for a blocked guard column or inline filter, a void at the column inlet, or an issue with the injector.[18][23]
-
Single Peak Splitting: This is more likely related to the specific analyte or its interaction with the system.
-
-
Investigate Sample Solvent: As with peak fronting, a sample solvent that is too strong can cause peak splitting, especially for early eluting peaks.[18][22]
-
Consider Co-elution: The split peak may actually be two different compounds (e.g., lidocaine and a closely related impurity) that are not fully resolved.[21] Try adjusting the mobile phase composition or gradient to improve separation.
-
Check for Column Contamination or Voids: Contamination at the head of the column can create alternative flow paths for the sample, leading to a split peak.[21][23] A void in the column bed can also be a cause.[23]
Data and Protocols
Table 1: HPLC Method Parameters for Lidocaine Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18, 5 µm, 250 x 4.6 mm | C8, 2.7 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 10 mM Ammonium Bicarbonate, pH 8.0 |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Composition | 80% A : 20% B | Gradient: 10% to 90% B in 10 min |
| Flow Rate | 1.2 mL/min[24] | 1.0 mL/min |
| Detection | UV at 225 nm[24] | UV at 230 nm |
| Column Temp. | Ambient[24] | 40 °C[25] |
Note: These are example methods and may require optimization for specific applications.
Experimental Protocol: Mobile Phase Preparation (for Method 2)
-
Reagents and Materials:
-
Ammonium Bicarbonate (ACS grade or higher)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Ammonium Hydroxide or Formic Acid for pH adjustment
-
0.45 µm membrane filter
-
-
Procedure for Mobile Phase A (10 mM Ammonium Bicarbonate, pH 8.0):
-
Weigh out the appropriate amount of ammonium bicarbonate to make a 10 mM solution in 1 L of HPLC-grade water (e.g., 0.79 g).
-
Dissolve the ammonium bicarbonate in the water by stirring.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 8.0 by adding small amounts of ammonium hydroxide.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Procedure for Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly.
-
Filter and degas before use.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Tailing with USP method - Lidocaine - Chromatography Forum [chromforum.org]
- 3. halocolumns.com [halocolumns.com]
- 4. Fundamental properties of local anesthetics. I. The dependence of lidocaine's ionization and octanol:buffer partitioning on solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. HPLC Columns Cost for Lidocaine: Best Prices [accio.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. longdom.org [longdom.org]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hexiapharm.com [hexiapharm.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. support.waters.com [support.waters.com]
- 16. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. acdlabs.com [acdlabs.com]
- 19. halocolumns.com [halocolumns.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 22. support.waters.com [support.waters.com]
- 23. bio-works.com [bio-works.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of Lidocaine impurity 5-d6 during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Lidocaine (B1675312) Impurity 5-d6 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Lidocaine Impurity 5-d6 and why is its recovery important?
This compound is a deuterated analog of lidocaine, meaning specific hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by techniques like LC-MS/MS. Accurate and consistent recovery of the internal standard is crucial for the precise quantification of the target analyte (lidocaine) as it compensates for variability during sample preparation and analysis.
Q2: Are the physicochemical properties of this compound different from Lidocaine?
The physicochemical properties of this compound are expected to be very similar to those of unlabeled lidocaine. Deuterium substitution has a negligible effect on properties like pKa and logP, which govern extraction behavior. Therefore, methods optimized for lidocaine are generally applicable to its deuterated analogs.
Physicochemical Properties of Lidocaine
| Property | Value | Reference |
| pKa | 7.75 - 7.9 | [1][2] |
| LogP | 2.3 - 2.44 | [1] |
| Water Solubility | 410 mg/L at 30°C | [1] |
| Molecular Weight | 234.34 g/mol | [1] |
Q3: What are the common causes of low recovery for deuterated internal standards like this compound?
Low recovery of deuterated internal standards can stem from several factors:
-
Suboptimal pH: The pH of the sample matrix is critical for efficient extraction.
-
Inappropriate Extraction Solvent/Sorbent: The choice of solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) may not be ideal for the analyte.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis.
-
Incomplete Elution: The analyte may be strongly retained on the SPE sorbent and not fully eluted.
-
Analyte Instability: Degradation of the analyte during sample processing can lead to lower recovery.
-
Pipetting or Procedural Errors: Inaccurate pipetting of the internal standard or other reagents can lead to inconsistent results.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: The recovery of this compound is consistently low when using an SPE protocol.
Troubleshooting Workflow:
SPE Troubleshooting Workflow
Quantitative Data: Lidocaine Recovery with Different SPE Sorbents
| SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| C18 | Acetonitrile (B52724)/Phosphate (B84403) Buffer (pH 4.0) | 96.6 | |
| Oasis HLB | Not Specified | 90-110 | |
| Oasis MCX | Not Specified | >86 | [3] |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: The recovery of this compound is poor when using an LLE protocol.
Troubleshooting Workflow:
LLE Troubleshooting Workflow
Quantitative Data: Lidocaine Recovery with Different LLE Solvents
| Extraction Solvent | pH | Average Recovery (%) | Reference |
| Diethyl Ether | Alkaline | 80.4 - 93.9 | |
| Methyl-tert-butyl ether (MTBE) | Not Specified | ~90-98 (for similar lipids) | [4] |
Low Recovery in Protein Precipitation (PPT)
Problem: The recovery of this compound is inadequate after protein precipitation.
Troubleshooting Workflow:
PPT Troubleshooting Workflow
Quantitative Data: Analyte Recovery with Different PPT Solvents
| Precipitating Solvent | Solvent to Sample Ratio (v/v) | General Analyte Recovery (%) | Reference |
| Acetonitrile | 3:1 | > 80 | [5] |
| Methanol (B129727) | 4:1 to 10:1 | Variable, can be lower than ACN | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using C18 Cartridges
This protocol is adapted for the extraction of lidocaine and its deuterated internal standard from plasma.
Materials:
-
C18 SPE cartridges (100 mg)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Deionized water
-
Phosphate buffer (pH 9.0 and pH 4.0)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of phosphate buffer (pH 9.0).
-
Sample Loading: To 0.5 mL of plasma, add the internal standard (this compound). Vortex and load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of acetonitrile/phosphate buffer (pH 9.0) (10:90, v/v).
-
Elution: Elute the analytes with 0.5 mL of acetonitrile/phosphate buffer (pH 4.0) (40:60, v/v).
-
Analysis: The eluate can be directly injected into the LC-MS/MS system.
Expected Recovery: ~96.6% for lidocaine.
Protocol 2: Liquid-Liquid Extraction (LLE) using Diethyl Ether
This protocol describes a one-step LLE for the extraction of lidocaine from serum.
Materials:
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Preparation: To 0.25 mL of serum, add the internal standard (this compound) and 200 µL of 1 M NaOH.
-
Extraction: Add 3 mL of diethyl ether. Vortex for 30 seconds.
-
Phase Separation: Centrifuge at 3000 x g for 3 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of reconstitution solvent (e.g., 150 µL).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Expected Recovery: 80.4% to 93.9% for lidocaine.
Protocol 3: Protein Precipitation (PPT) using Acetonitrile
This is a general protocol for protein precipitation from plasma or serum.
Materials:
-
Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a known volume of plasma or serum (e.g., 100 µL), add the internal standard (this compound).
-
Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL).
-
Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Analysis: The supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Expected Recovery: Generally >80% for small molecules.[5]
References
- 1. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
Addressing ion suppression in ESI-MS for Lidocaine impurity 5-d6
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) for the analysis of Lidocaine (B1675312) and its deuterated internal standard, Lidocaine impurity 5-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4] The effect occurs in the ion source as matrix components compete with the analyte for charge or access to the droplet surface, hindering the formation of gas-phase ions.[1][5]
Q2: I'm using a deuterated internal standard, this compound. Shouldn't that correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification through a stable analyte-to-IS ratio.[1] However, the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated IS.[1] If this separation occurs within a region of ion suppression, the analyte and the IS will be affected differently, leading to inaccurate and unreliable results.[1]
Q3: What are the common sources of matrix components causing ion suppression?
A3: Ion suppression can be caused by a wide range of endogenous and exogenous substances. Common sources include:
-
Endogenous Components: Salts, phospholipids (B1166683), proteins, and other molecules naturally present in biological samples like plasma or urine.[6]
-
Exogenous Substances: Contaminants from plasticware, detergents, and mobile phase additives, especially non-volatile buffers (phosphates) or ion-pairing agents like trifluoroacetic acid (TFA).[7][8]
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response.[2]
Q4: How can I experimentally detect and locate ion suppression in my chromatogram?
A4: A widely used method is the post-column infusion experiment.[9][10] In this technique, a solution of your analyte is continuously infused into the mass spectrometer after the analytical column. When a blank matrix sample is injected onto the column, any drop in the constant analyte signal indicates a region of ion suppression at that specific retention time.[9] This allows you to visualize "suppression zones" in your chromatogram.
Q5: Is ESI or Atmospheric Pressure Chemical Ionization (APCI) more prone to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than APCI.[1][2][3] This is because ESI relies on processes occurring in the liquid phase and droplet surface, which are easily affected by matrix components.[10] APCI, which involves gas-phase ionization, is often less affected by non-volatile matrix components.[2][10] Switching to APCI can be a viable strategy if ion suppression is persistent and problematic.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent or Inaccurate Quantitative Results Despite Using a Deuterated Internal Standard.
Question: My quantitative results for Lidocaine are highly variable, even though I am using this compound as an internal standard. What is the likely cause and how can I fix it?
Answer: The most probable cause is differential ion suppression due to a chromatographic separation between Lidocaine and its deuterated internal standard. The deuterium (B1214612) isotope effect can slightly alter the retention time, causing the two compounds to elute in different matrix environments.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of individual injections of Lidocaine and this compound. Zoom in on the peaks to confirm if their retention times are identical under your current conditions.
-
Optimize Chromatography: If a separation is observed, adjust your chromatographic method to achieve co-elution.
-
Modify Gradient: A shallower gradient can improve resolution and may help merge the peaks.
-
Change Mobile Phase: Experiment with different organic modifiers or additives (use volatile options like formic acid or ammonium (B1175870) formate).[11]
-
Lower Flow Rate: Reducing the flow rate can sometimes minimize the isotope effect.[5]
-
-
Assess Suppression Zone: Perform a post-column infusion experiment to determine if the elution window of your analyte and IS falls within a region of significant ion suppression. If so, chromatographic adjustments to move the peaks out of this zone are necessary.[2]
Problem 2: Poor Sensitivity and Low Signal-to-Noise for Both Analyte and Internal Standard.
Question: I am observing a very weak signal for both Lidocaine and this compound, making detection difficult. What steps should I take?
Answer: This indicates a significant, non-differential matrix effect is suppressing the ionization of both of your compounds. The solution is to reduce the overall concentration of interfering matrix components reaching the ion source.
Troubleshooting Steps:
-
Enhance Sample Cleanup: The most effective way to combat severe ion suppression is by improving sample preparation.[2][6]
-
Protein Precipitation (PPT): A fast but often "dirtier" method that can leave many phospholipids and other small molecules.[2][6]
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT and can effectively remove many interfering substances.[2]
-
Solid-Phase Extraction (SPE): Offers the most selectivity and can produce the cleanest extracts by targeting the analyte's specific chemical properties while washing away matrix components.[2][7]
-
-
Dilute the Sample: A simple and often effective strategy is to dilute the sample extract before injection.[5][10] This reduces the concentration of all components, including matrix interferences, but be mindful of keeping your analyte concentration above the limit of quantification.
-
Reduce Injection Volume: Injecting a smaller volume can also decrease the total amount of matrix introduced into the MS system.[5][12]
-
Optimize MS Source Conditions: Ensure that the ESI source parameters (e.g., nebulizing gas flow, drying gas temperature, capillary voltage) are optimized for Lidocaine to maximize its ionization efficiency.[11]
Data & Protocols
Quantitative Data
The following table summarizes typical mass spectrometric parameters for Lidocaine and its d6-labeled internal standard.
| Parameter | Lidocaine | This compound | Reference |
| Chemical Formula | C₁₄H₂₂N₂O | C₁₄H₁₆D₆N₂O | [13] |
| Molecular Weight | 234.34 g/mol | ~240.38 g/mol | [13][14] |
| Ionization Mode | ESI Positive | ESI Positive | [15][16] |
| Precursor Ion (m/z) | 235.1 | 241.3 | [16] |
| Product Ion (m/z) | 86.15 | 86.15 | [15][16] |
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Provides the "dirtiest" extract; high potential for ion suppression from phospholipids.[2][6] | High-throughput screening where some matrix effects can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT; good removal of salts and polar interferences.[2] | More labor-intensive and requires solvent handling/disposal. Highly polar compounds can be difficult to extract.[2] | Assays requiring cleaner samples than PPT can provide. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, can concentrate the analyte.[17] | Most complex and expensive method to develop and run. | Trace analysis and methods requiring maximum sensitivity and minimal matrix effects. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Detecting Ion Suppression Zones
Objective: To identify retention time regions where matrix components cause ion suppression.
Methodology:
-
Prepare Infusion Solution: Create a solution of Lidocaine (e.g., 100 ng/mL) in your typical mobile phase.
-
System Setup:
-
Connect the infusion pump to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.[9]
-
Set the infusion pump to deliver a low, constant flow rate (e.g., 10 µL/min).
-
Set up your standard LC-MS method.
-
-
Acquisition:
-
Begin infusing the Lidocaine solution and acquire data in MRM mode (monitoring m/z 235.1 -> 86.15), observing a stable, elevated baseline signal.
-
Inject a blank, extracted matrix sample (e.g., extracted plasma) onto the LC column.
-
-
Analysis:
-
Examine the resulting chromatogram. Any negative peak or dip in the stable baseline indicates a region where co-eluting matrix components are suppressing the Lidocaine signal.[9] This reveals the "suppression profile" of your method.
-
Protocol 2: Evaluating Matrix Effect via Post-Extraction Spike
Objective: To quantify the percentage of ion suppression affecting your analyte.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Lidocaine and this compound into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the same amount of Lidocaine and IS into the final, clean extract.[9]
-
Set C (Pre-Extraction Spike): Spike the same amount of Lidocaine and IS into the blank matrix before the extraction procedure (this is used to evaluate recovery).
-
-
Analysis:
-
Inject and analyze all samples using your LC-MS/MS method.
-
Compare the peak area of the analyte in Set B to the peak area in Set A.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of ~100% indicates no significant matrix effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Lidocaine [webbook.nist.gov]
- 14. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
Technical Support Center: Stability of Lidocaine Impurity 5-d6 Reference Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Lidocaine (B1675312) impurity 5-d6 reference standards in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Lidocaine impurity 5-d6 reference standards?
A: Proper storage is crucial to maintain the isotopic and chemical purity of your deuterated standard. For solid, lyophilized powder, storage at -20°C or colder in a desiccator is recommended to protect it from moisture.[1][2] Once in solution, store the standard in a tightly sealed, amber vial at -20°C for long-term storage or 2-8°C for short-term use.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange. High-purity aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[1] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1][2]
Q3: How can I minimize the risk of hydrogen-deuterium (H/D) exchange?
A: To prevent H/D exchange and maintain the isotopic integrity of your standard, follow these best practices:
-
Use Aprotic Solvents: Whenever possible, use high-purity, anhydrous aprotic solvents.[2]
-
Control pH: If aqueous solutions are necessary, maintain a neutral pH.[2]
-
Low Temperatures: Store solutions at low temperatures (-20°C is preferable for long-term storage).[2]
-
Dry Conditions: Handle the solid standard in a dry atmosphere, for instance, under dry nitrogen or argon, and use thoroughly dried glassware to minimize exposure to moisture.[3]
Q4: What are the known degradation pathways for lidocaine and its impurities?
A: Forced degradation studies on lidocaine have shown that it is a relatively stable molecule.[4][5] However, degradation can occur under certain stress conditions. The primary degradation product of lidocaine is 2,6-dimethylaniline (B139824) (Lidocaine Impurity A).[6][7][8][9][10][11][12] Degradation is more likely to be observed in strong acidic (with trifluoroacetic acid) or alkaline solutions and under oxidative stress (e.g., in the presence of hydrogen peroxide), which can lead to the formation of Lidocaine N-Oxide (Impurity B).[4][5][8][13]
Q5: How often should I check the purity of my this compound solution?
A: It is good practice to verify the purity of your standard upon receipt and periodically thereafter. For solutions in long-term storage, a yearly check is advisable. If you observe unexpected results in your assays, such as inconsistent internal standard responses, you should re-verify the purity of your standard solution. High-resolution mass spectrometry (HRMS) can be used to confirm isotopic enrichment, while HPLC can assess chemical purity.[1]
Troubleshooting Guide
This guide provides solutions to common problems you might encounter with your this compound reference standard solutions.
| Problem | Potential Cause | Recommended Action |
| Inconsistent internal standard (IS) peak area in LC-MS analysis. | 1. Degradation of the standard: The solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature, or reactive solutes).[14] 2. H/D Exchange: Isotopic purity may be compromised due to the use of protic solvents or exposure to moisture.[3] 3. Pipetting or Dilution Errors: Inaccurate preparation of working solutions can lead to variability. | 1. Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from the solid standard. 2. Verify storage conditions. Ensure the solution is stored at the correct temperature and protected from light. 3. Review your solvent choice. Switch to a high-purity aprotic solvent if you are using an aqueous solution. 4. Re-evaluate your sample preparation and handling procedures. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of degradation products: The standard may be degrading in your solution. 2. Contamination: The solvent or vial may be contaminated. | 1. Perform a forced degradation study on a small aliquot of your standard to identify potential degradation products. Common conditions include exposure to acid, base, and oxidizing agents. 2. Prepare a fresh solution using a new bottle of solvent and a clean vial. |
| Loss of signal intensity over time. | 1. Adsorption to container walls: The analyte may be adsorbing to the surface of the storage vial, especially at low concentrations. 2. Slow degradation: The standard may be slowly degrading over time, even under recommended storage conditions. | 1. Consider using silanized glass vials or polypropylene (B1209903) vials to reduce adsorption.[15] 2. Prepare fresh stock solutions more frequently. For trace-level analysis, it is recommended to prepare fresh standards for each run.[15] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the preparation of a deuterated internal standard stock solution and subsequent working solutions.
-
Equilibration: Allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Reconstitution (Stock Solution): Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the standard in a high-purity aprotic solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Use a Class A volumetric flask for accuracy.[3]
-
Storage of Stock Solution: Store the stock solution in a labeled, amber, tightly sealed vial at -20°C.[1]
-
Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration for spiking into your samples.
Protocol 2: Stability Assessment by HPLC
This protocol describes a general procedure for assessing the stability of your this compound solution.
-
Initial Analysis: Immediately after preparing a fresh stock solution, analyze it using a validated stability-indicating HPLC method. This will serve as your time-zero (T0) reference.
-
Storage: Aliquot the remaining stock solution into several amber vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Periodic Testing: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition. Allow it to equilibrate to room temperature and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area and purity of the aged samples to the T0 sample. A significant decrease in peak area or the appearance of new peaks indicates degradation.
Data Presentation
Table 1: Recommended Storage Conditions for Deuterated Standards
| Format | Temperature | Protection | Solvent Considerations |
| Solid/Lyophilized | -20°C or colder | Desiccate to protect from moisture | N/A |
| Solution (Long-term) | -20°C | Amber vials to protect from light | High-purity aprotic solvents (e.g., acetonitrile, methanol)[1] |
| Solution (Short-term) | 2-8°C | Amber vials to protect from light | High-purity aprotic solvents |
Table 2: Forced Degradation Conditions for Lidocaine Stability Studies
| Stress Condition | Reagent and Conditions | Observed Degradation of Lidocaine |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Stable[16] |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Some degradation observed[16] |
| Oxidative Stress | 0.02% H₂O₂, 25°C | Significant degradation observed[16] |
| Photolytic Stress | UV light exposure | Stable[4][17] |
| Thermal Stress | Dry heat, 120°C | Stable[4] |
Visualizations
Caption: Workflow for the preparation and use of deuterated standards.
Caption: Troubleshooting guide for inconsistent internal standard response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Lidocaine Related Compound A Pharmaceutical Secondary Standard; Certified Reference Material 87-62-7 [sigmaaldrich.com]
- 10. Stability of lidocaine hydrochloride in 5% dextrose injection in plastic bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. academic.oup.com [academic.oup.com]
- 17. "Stability of Lidocaine Tested by Forced Degradation and its Interactio" by Lindsay Nichols [digitalcommons.calpoly.edu]
Technical Support Center: Method Refinement for Resolving Co-eluting Lidocaine Impurities
Welcome to our dedicated technical support center for analytical scientists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your analytical methods for the successful resolution of co-eluting impurities in lidocaine (B1675312) samples.
Troubleshooting Guide: Resolving Co-eluting Peaks
Initial Assessment: Confirming Co-elution
Before modifying your method, it's essential to confirm that you are dealing with co-eluting peaks rather than a peak shape issue like tailing or fronting.
Q1: My chromatogram shows a broad or shouldered peak for lidocaine or one of its impurities. How can I confirm if this is due to co-elution?
A1: First, visually inspect the peak for any asymmetry that is not a smooth tail, such as a shoulder or a small valley in the peak apex. To definitively confirm co-elution, consider the following:
-
Peak Purity Analysis: If you are using a PDA (Photodiode Array) or DAD (Diode Array Detector), perform a peak purity analysis. This will compare spectra across the peak. A non-homogenous peak indicates the presence of more than one component.
-
Mass Spectrometry (MS) Detection: If available, an MS detector is a powerful tool to identify if multiple mass-to-charge ratios (m/z) are present across the chromatographic peak.
Systematic Approach to Method Refinement
Once co-elution is confirmed, a systematic approach to method refinement is recommended. The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . The most effective way to resolve co-eluting peaks is often to alter the selectivity of the chromatographic system.
Manipulating Selectivity (α) for Better Separation
Selectivity is the most powerful tool for resolving co-eluting compounds. It involves changing the chemical interactions between the analytes, the stationary phase, and the mobile phase.
Q2: I have confirmed co-elution of lidocaine with an impurity. What is the first parameter I should adjust?
A2: The first and often most impactful parameter to adjust is the mobile phase pH . Lidocaine and many of its common impurities, such as 2,6-dimethylaniline, are basic compounds. Their ionization state, and therefore their retention in reversed-phase HPLC, is highly dependent on the pH of the mobile phase.
-
Understanding the pKa: Lidocaine has a pKa of approximately 7.9, while a common impurity, 2,6-dimethylaniline, has a pKa of about 3.9[1][2][3][4][5].
-
Impact of pH:
-
At low pH (e.g., pH < 3), both compounds will be fully protonated (positively charged).
-
As the pH increases towards and above the pKa of 2,6-dimethylaniline, it will become neutral, while lidocaine remains protonated. This difference in ionization state can be exploited to achieve separation.
-
Operating at a slightly alkaline pH (e.g., pH 8) can render both lidocaine and its basic impurities neutral, leading to increased retention and potentially improved peak shape and resolution[6].
-
Recommendation: Experiment with mobile phase pH values between 3 and 8. Ensure you use an appropriate buffer for the chosen pH range and a pH-stable HPLC column.
Q3: Changing the pH did not fully resolve the co-eluting peaks. What should I try next?
A3: The next step is to change the organic modifier in your mobile phase. Different organic solvents interact differently with the analytes and the stationary phase, which can significantly alter selectivity.
-
Common Organic Modifiers: The most common organic modifiers in reversed-phase HPLC are acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH).
-
Altering Selectivity: If you are currently using acetonitrile, try substituting it with methanol, or vice versa. You can also experiment with mixtures of the two. Tetrahydrofuran (THF) is another option, though less common. This change in solvent can alter the elution order and improve separation.
Q4: I am still facing co-elution issues after trying different pH values and organic modifiers. What other options do I have to change selectivity?
A4: At this point, consider changing the stationary phase chemistry .
-
Standard C18 Columns: While C18 columns are widely used, not all C18 columns are the same. Switching to a C18 column from a different manufacturer can sometimes provide the necessary change in selectivity.
-
Alternative Chemistries: For more significant changes in selectivity, consider a different stationary phase altogether:
-
Phenyl-Hexyl: Offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.
-
Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides different selectivity compared to alkyl phases.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can alter the interaction with basic compounds and improve peak shape.
-
Optimizing Retention Factor (k') and Efficiency (N)
While selectivity is the most powerful tool, optimizing the retention factor and efficiency can also contribute to better resolution.
Q5: My peaks are eluting very early in the chromatogram (low k'). Could this be contributing to poor resolution?
A5: Yes, when peaks elute too close to the void volume (k' < 2), there is insufficient interaction with the stationary phase for effective separation. To increase the retention factor (k'):
-
Decrease the percentage of the organic solvent in the mobile phase. For example, if you are using a 60:40 acetonitrile:water mobile phase, try changing to 55:45.
-
Use a weaker organic solvent. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC.
Q6: How can I improve the overall efficiency of my separation to get sharper peaks?
A6: Higher efficiency leads to narrower peaks, which can improve resolution. To increase efficiency (N):
-
Use a column with smaller particles (e.g., moving from a 5 µm to a 3 µm or sub-2 µm particle column). Note that this will increase backpressure.
-
Increase the column length. Doubling the column length will increase the resolution by a factor of approximately 1.4, but will also double the run time and backpressure.
-
Optimize the flow rate. Lower flow rates can sometimes lead to better efficiency, but will also increase the analysis time.
Frequently Asked Questions (FAQs)
Q7: What are the common impurities of lidocaine that I should be aware of?
A7: Common impurities include starting materials, by-products of the synthesis, and degradation products. Some of the frequently cited impurities are:
-
2,6-Dimethylaniline (Impurity A): A starting material for lidocaine synthesis[6].
-
N-(2,6-dimethylphenyl)chloroacetamide (Impurity H): Another key intermediate[6].
-
Lidocaine N-oxide: A potential degradation product.
-
Other related substances as listed in pharmacopeias[7].
Q8: What is a typical starting point for developing an HPLC method for lidocaine and its impurities?
A8: A good starting point would be a reversed-phase method using a C18 column. Based on published methods, typical starting conditions could be:
-
Column: L1 packing (C18), e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of a phosphate (B84403) or acetate (B1210297) buffer and acetonitrile.
-
Detection: UV at approximately 230 nm[8].
-
Mode: Isocratic or gradient elution depending on the complexity of the impurity profile.
Q9: I am using a USP method for lidocaine impurities but see co-elution. Am I allowed to modify the method?
A9: The United States Pharmacopeia (USP) allows for certain adjustments to be made to official methods to meet system suitability requirements. These allowable adjustments are detailed in USP General Chapter <621> Chromatography. Permitted changes can include adjustments to the mobile phase composition (within limits), column length, particle size, and flow rate, provided that system suitability criteria are met. Always consult the latest version of the USP for specific guidelines on allowable adjustments.
Data Presentation
Table 1: Physicochemical Properties of Lidocaine and a Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| Lidocaine | C₁₄H₂₂N₂O | 234.34 | ~7.9 |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | ~3.9[1][2][3][4][5] |
Table 2: Example HPLC Method Parameters for Lidocaine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 250 x 4.6 mm, 5 µm[9] | HALO Elevate C18, 4.6 x 150 mm, 2.7 µm | Varian C18, 150 x 4.6 mm, 5 µm[8] |
| Mobile Phase A | 0.05 M Disodium hydrogen phosphate (pH 6.0)[9] | Potassium Phosphate Buffer (pH 8.0) | 0.1% Orthophosphoric acid[8] |
| Mobile Phase B | Acetonitrile[9] | Acetonitrile | Acetonitrile[8] |
| Mode | Isocratic (55:45 A:B)[9] | Isocratic (30% B) | Gradient |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min | 1.0 mL/min[8] |
| Temperature | Ambient[9] | 30 °C | 45 °C[8] |
| Detection | UV at 240 nm[9] | UV at 230 nm | UV at 230 nm[8] |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Lidocaine and Impurities
This protocol is a representative method based on common practices for the analysis of lidocaine and its related substances.
-
Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to the desired value (e.g., 6.0 or 8.0) using a dilute solution of potassium hydroxide (B78521) or phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Composition: Premix the aqueous and organic phases in the desired ratio (e.g., 70:30 Aqueous:Organic for increased retention). Degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at 30 °C.
-
Detector: Set the UV detector to a wavelength of 230 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the lidocaine sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Injection and Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of all impurities.
-
Visualizations
Caption: A logical workflow for troubleshooting co-eluting lidocaine impurities.
Caption: Key factors and parameters influencing chromatographic resolution.
References
- 1. 2,6-Dimethylaniline [chembk.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 2,6-Dimethylaniline CAS#: 87-62-7 [m.chemicalbook.com]
- 5. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]
- 6. halocolumns.com [halocolumns.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MS/MS Parameters for Lidocaine Impurity 5-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Lidocaine impurity 5-d6.
Frequently Asked Questions (FAQs)
Q1: How do I identify which "Lidocaine Impurity 5" I am working with?
There appears to be conflicting information in commercially available standards for a compound referred to as "Lidocaine Impurity 5". Before optimizing MS/MS parameters for "this compound", it is crucial to confirm the identity of your standard. Please refer to the documentation provided by your supplier and compare it with the information in the table below.
Table 1: Reported Identities of "Lidocaine Impurity 5"
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid | 2903-48-2 | C₁₀H₁₁NO₃ | 193.20 |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1 | C₁₄H₂₁N₃O | 247.34 |
Once you have confirmed the chemical structure of your "Lidocaine Impurity 5" standard, you can proceed to optimize the MS/MS parameters for its deuterated (d6) analog.
Q2: What are the predicted MS/MS parameters for the d6-analog of 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid (Lidocaine Impurity 5, CAS: 2903-48-2)?
The d6-labeling is typically on the two methyl groups of the dimethylphenyl moiety. Based on this, the following MS/MS parameters are predicted. These should be used as a starting point for optimization.
Table 2: Predicted MS/MS Parameters for 2-((2,6-dimethylphenyl-d6)amino)-2-oxoacetic acid
| Parameter | Predicted Value | Notes |
| Precursor Ion (m/z) | ||
| [M+H]⁺ | 200.24 | Calculated for C₁₀H₅D₆NO₃ |
| [M-H]⁻ | 198.22 | Calculated for C₁₀H₅D₆NO₃ |
| Product Ions (m/z) for [M+H]⁺ | ||
| Major Fragment 1 | 128.13 | Predicted loss of the glyoxylic acid moiety (-C₂HO₃) |
| Major Fragment 2 | 100.10 | Further fragmentation of the dimethylaniline-d6 portion |
| Collision Energy (eV) | 10 - 30 | This is an estimated range and requires experimental optimization. |
| Ionization Mode | ESI Positive or Negative | Both modes should be evaluated for optimal sensitivity. |
Q3: What are the predicted MS/MS parameters for the d6-analog of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Lidocaine Impurity 5, CAS: 5294-61-1)?
Assuming the d6-labeling is on the two methyl groups of the dimethylphenyl moiety, the following MS/MS parameters are predicted as a starting point for your optimization.
Table 3: Predicted MS/MS Parameters for N-(2,6-dimethylphenyl-d6)-2-(piperazin-1-yl)acetamide
| Parameter | Predicted Value | Notes |
| Precursor Ion (m/z) | ||
| [M+H]⁺ | 254.38 | Calculated for C₁₄H₁₅D₆N₃O |
| Product Ions (m/z) for [M+H]⁺ | ||
| Major Fragment 1 | 128.13 | Corresponds to the 2,6-dimethylaniline-d6 (B563396) moiety. |
| Major Fragment 2 | 86.09 | Corresponds to the piperazine (B1678402) fragment. |
| Collision Energy (eV) | 15 - 40 | This is an estimated range and requires experimental optimization. |
| Ionization Mode | ESI Positive | Amine-containing structures generally ionize well in positive mode. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Signal for Precursor Ion | 1. Incorrect precursor mass setting.2. Inefficient ionization.3. Compound instability. | 1. Verify the calculated m/z for the d6-labeled impurity.2. Optimize source parameters (e.g., spray voltage, capillary temperature). Try a different ionization source if available (e.g., APCI).3. Check for in-source fragmentation and consider gentler source conditions. |
| Poor Fragmentation / No Product Ions | 1. Insufficient collision energy.2. Incorrect product ion m/z settings. | 1. Perform a collision energy ramp experiment to find the optimal setting.2. Open up the product ion scan (full scan MS2) to identify all major fragments before setting up MRM transitions. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample. | 1. Use high-purity solvents and flush the LC system.2. Improve sample preparation (e.g., use solid-phase extraction). Dilute the sample if possible. |
| Inconsistent Signal Intensity | 1. Unstable spray in the ESI source.2. Fluctuation in LC flow rate. | 1. Check for clogs in the ESI needle. Ensure proper solvent composition for stable spray.2. Check the LC pump for pressure fluctuations. |
| Unexpected Fragments Observed | 1. Presence of co-eluting isobaric interferences.2. In-source fragmentation. | 1. Improve chromatographic separation.2. Lower the source temperature and/or fragmentor voltage. |
Experimental Protocols
Protocol 1: Determining Precursor Ion and Fragmentation Pattern
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a working solution by diluting the stock solution to approximately 1 µg/mL with the initial mobile phase.
-
Infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Perform a full scan (MS1) in both positive and negative ionization modes to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Select the identified precursor ion and perform a product ion scan (MS2) by ramping the collision energy (e.g., from 5 to 50 eV) to observe the fragmentation pattern and identify the major product ions.
Protocol 2: Method Optimization for LC-MS/MS
-
Develop a chromatographic method to separate this compound from other potential impurities and matrix components. A C18 column is a common starting point.
-
Prepare mobile phases with common additives for good ionization, such as 0.1% formic acid for positive mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative mode.
-
Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode using the precursor and product ions identified in Protocol 1.
-
Inject the working solution and optimize the collision energy for each MRM transition to maximize the product ion signal.
-
Optimize other MS parameters such as dwell time, fragmentor/cone voltage, and source parameters (gas flows, temperatures) to achieve the best sensitivity and peak shape.
Visualizations
Caption: Workflow for MS/MS parameter optimization.
Caption: Logic diagram for troubleshooting low MS/MS signal.
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Lidocaine Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of lidocaine (B1675312) impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Lidocaine?
A1: Common impurities of lidocaine can originate from its synthesis or degradation. Two frequently encountered process-related impurities are 2,6-dimethylaniline (B139824) (Impurity A) and N-(2,6-dimethylphenyl)chloroacetamide (Impurity H).[1] Degradation products can also form under stress conditions such as acidic or oxidative environments.[2]
Q2: How can I improve the sensitivity of my HPLC method for trace impurity detection?
A2: To enhance sensitivity in your HPLC analysis for low-level lidocaine impurities, consider the following strategies:
-
Optimize Mobile Phase pH: Since lidocaine is a basic compound, increasing the mobile phase pH to slightly alkaline conditions (e.g., pH 8) can neutralize the molecule, leading to increased retention and improved peak shape on a C18 column.[1]
-
Use High-Purity Solvents: Employing HPLC or LC-MS grade solvents and additives is crucial to minimize background noise and unwanted adduct formation, which can interfere with the detection of trace impurities.[3]
-
Increase Injection Volume: A larger injection volume can increase the analyte signal. However, be mindful of potential peak distortion and ensure the injection solvent is compatible with the mobile phase.
-
Employ a More Sensitive Detector: While UV detection is common, detectors like a Diode Array Detector (DAD) can offer more selectivity.[4] For ultimate sensitivity, consider using a mass spectrometer (LC-MS/MS).
-
Column Technology: Switching from a fully porous particle (FPP) column to a superficially porous particle (SPP) column can increase column efficiency without significantly increasing backpressure, leading to sharper peaks and better sensitivity.[1]
Q3: What are the key validation parameters to consider for a stability-indicating HPLC method for lidocaine?
A3: According to ICH guidelines (Q2(R1)), the key validation parameters for a stability-indicating HPLC method include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My lidocaine or impurity peaks are showing significant tailing/fronting. What could be the cause and how do I fix it?
A: Peak tailing or fronting can compromise quantification and resolution. Here are the common causes and solutions:
| Potential Cause | Solution |
| Secondary Silanol (B1196071) Interactions | For basic compounds like lidocaine, free silanol groups on the silica-based column packing can cause peak tailing. Increase the mobile phase pH to suppress the ionization of silanols or use an end-capped column.[1] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject. |
| Column Contamination/Void | Contaminants from the sample matrix can accumulate at the head of the column, or a void can form. Backflush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7] |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.[7] |
Issue 2: Baseline Noise or Drift
Q: I'm observing a noisy or drifting baseline, which is affecting my ability to detect low-level impurities. What should I do?
A: A stable baseline is critical for sensitive detection. Here’s how to troubleshoot baseline issues:
| Potential Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can cause a noisy or drifting baseline, especially in gradient elution. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause baseline noise. Degas the mobile phase and purge the pump to remove any trapped air. |
| Detector Lamp Failure | An aging detector lamp can cause baseline drift. Check the lamp's energy output and replace it if necessary. |
| System Leaks | Leaks in fittings, pump seals, or the injector can cause pressure fluctuations and a noisy baseline. Inspect the system for any signs of leaks and tighten or replace fittings as needed.[8] |
Issue 3: Inconsistent Retention Times
Q: The retention times for my analytes are shifting between injections. How can I improve reproducibility?
A: Consistent retention times are crucial for reliable peak identification. Here are common causes and solutions for retention time variability:
| Potential Cause | Solution |
| Inconsistent Mobile Phase Composition | If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. For manually mixed mobile phases, ensure accurate and consistent preparation.[9] |
| Fluctuating Column Temperature | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.[7] |
| Column Equilibration | Insufficient column equilibration time between gradient runs can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction | Worn pump seals or check valves can lead to inconsistent flow rates. Perform pump maintenance and replace worn parts as necessary. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Lidocaine and its Impurities
This protocol is adapted from a method for the simultaneous determination of lidocaine hydrochloride and its related compounds.[5]
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with:
-
Solvent A: 0.1% Orthophosphoric acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 - 5 90 10 5 - 10 Linear gradient to 45 Linear gradient to 55 10 - 20 Linear gradient to 0 Linear gradient to 100 | 20 - 35 | 90 (re-equilibration) | 10 (re-equilibration) |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 30 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of Lidocaine Hydrochloride in the mobile phase.
-
Prepare individual stock solutions of known impurities (e.g., 2,6-dimethylaniline) in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentration range for calibration.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing lidocaine in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study Protocol:
-
Acid Degradation: Reflux the drug solution in 5.0 N HCl at 100°C for 24 hours.[2]
-
Alkaline Degradation: Reflux the drug solution in 0.1 M NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug to dry heat at a specified temperature.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Neutralize the acid and base-stressed samples before injection. Dilute all stressed samples appropriately and analyze using the HPLC method.
Quantitative Data Summary
Table 1: Performance of a Validated RP-HPLC Method for Lidocaine and Impurities [5]
| Parameter | Lidocaine HCl | 2,6-dimethylaniline (DMA) |
| Linearity Range (µg/mL) | 100 - 300 | 0.2 - 6 |
| Limit of Detection (LOD) (µg/mL) | 4.36 | < 0.11 |
| Limit of Quantitation (LOQ) (µg/mL) | 13.21 | < 0.33 |
| Accuracy (% Recovery) | 98.17 - 101.94 | 98.17 - 101.94 |
| Precision (% RSD) | < 1.97 | < 1.97 |
Table 2: Performance of a Validated HPLC-UV Method for Lidocaine HCl [10]
| Parameter | Value |
| Linearity Range (µg/mL) | 0.1 - 0.5 |
| R² | 0.9987 |
| LOD (µg/mL) | 0.00521 |
| LOQ (µg/mL) | 0.01645 |
| Precision (Intra- and Inter-day %RSD) | ≤ 0.57% |
| Accuracy (% Recovery) | 96% - 100% |
Visualizations
References
- 1. halocolumns.com [halocolumns.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. akjournals.com [akjournals.com]
- 5. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ijbr.com.pk [ijbr.com.pk]
Technical Support Center: Robustness Testing for Validated Lidocaine Impurity 5-d6 Analytical Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of a validated analytical method for a deuterated Lidocaine impurity.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for an analytical method?
A1: Robustness testing evaluates the reliability of an analytical method by demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters.[1][2][3] This ensures the method's performance is consistent during routine use across different laboratories, instruments, and environmental conditions.[4] It is a critical component of analytical method validation as stipulated by guidelines such as ICH Q2(R1).[4][5][6]
Q2: What are the typical parameters to investigate during the robustness testing of an HPLC method for Lidocaine impurity 5-d6?
A2: For a High-Performance Liquid Chromatography (HPLC) method, typical parameters to intentionally vary include:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±10%).
-
Wavelength of the detector (e.g., ±2 nm).
-
Different columns (e.g., different batches or suppliers).
-
Different instrument systems.
Q3: What are the acceptance criteria for a successful robustness test?
A3: The primary acceptance criterion is that the system suitability requirements continue to be met under all the varied conditions.[5] Specific criteria often include:
-
The resolution (Rs) between the this compound peak and any adjacent peaks should remain greater than 2.0.[5]
-
The tailing factor for the impurity peak should remain within acceptable limits (e.g., ≤ 2.0).[5]
-
The relative standard deviation (%RSD) for replicate injections should be ≤ 2.0%.[5]
-
Retention time variation should be within a defined range (e.g., ±5%).[5]
Q4: What is the difference between robustness and ruggedness?
A4: Robustness refers to the method's ability to withstand small, deliberate variations in its own parameters (internal factors).[1] Ruggedness, on the other hand, is a measure of the reproducibility of results under a variety of normal test conditions, such as different analysts, laboratories, and instruments (external factors).[1] The ICH Q2(R1) guideline includes ruggedness under the umbrella of intermediate precision.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the robustness testing of your this compound analytical method.
| Issue | Potential Cause | Recommended Action |
| 1. Peak Tailing or Asymmetry | - Inappropriate mobile phase pH. Lidocaine and its impurities are basic, and a mobile phase with a suitable pH is crucial for good peak shape.[7] - Column degradation or contamination. - Sample overload. | - Verify and adjust the mobile phase pH. For basic compounds like Lidocaine, a slightly alkaline pH might be necessary.[7] - Use a guard column or flush the column with a strong solvent. If the problem persists, replace the column. - Reduce the sample concentration or injection volume. |
| 2. Poor Resolution Between Peaks | - A small variation in mobile phase composition or pH has a significant impact. - Column temperature is not optimal. | - Re-evaluate the method's specificity. You may need to optimize the mobile phase composition further to improve separation.[5][8] - Adjust the column temperature. A lower or higher temperature can sometimes improve resolution. |
| 3. Shifting Retention Times | - Fluctuation in flow rate. - Change in mobile phase composition. - Column aging. | - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. - Prepare fresh mobile phase, ensuring accurate measurements. - Equilibrate the column for a sufficient amount of time. If retention times continue to drift, consider replacing the column. |
| 4. Inconsistent Peak Areas | - Inconsistent injection volume. - Sample instability. - Issues with the detector lamp. | - Check the autosampler for air bubbles and ensure proper syringe function. - Verify the stability of the sample solution over the analysis time.[8] - Check the detector's lamp energy and replace it if necessary. |
| 5. Failure to Meet System Suitability | - The combination of varied parameters exceeds the method's tolerance. - The analytical method is not sufficiently robust. | - Investigate which specific parameter variation is causing the failure.[4] - If multiple parameter variations lead to failure, the analytical method may need to be re-developed to be more robust before proceeding with validation.[6][9] |
Experimental Protocols
Protocol: Robustness Testing of a Validated HPLC Method for this compound
1. Objective: To assess the robustness of the analytical method by evaluating the impact of small, deliberate variations in its parameters on the determination of this compound.
2. Materials:
-
HPLC system with a UV or PDA detector.
-
Validated HPLC column.
-
Reference standards for Lidocaine and this compound.
-
All necessary reagents and solvents for the mobile phase and sample preparation.
3. Standard Procedure (Nominal Conditions):
-
Prepare the mobile phase and sample solutions as per the validated analytical method.
-
Set the HPLC parameters (flow rate, column temperature, wavelength, etc.) to the nominal values specified in the method.
-
Perform a system suitability test to ensure the system is functioning correctly. Acceptance criteria should be met before proceeding.
4. Variation of Parameters:
-
Vary one parameter at a time, keeping all other parameters at their nominal values.
-
For each variation, perform a system suitability test and analyze the sample solution in triplicate.
-
Record the results for each varied condition.
5. Data Analysis:
-
For each condition, calculate the mean, standard deviation, and %RSD for the peak area and retention time of this compound.
-
Calculate the resolution, tailing factor, and theoretical plates.
-
Compare these results against the pre-defined acceptance criteria.
Table 1: Example of Robustness Testing Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria |
| Mobile Phase pH | ± 0.2 units | System suitability passes; Resolution (Rs) ≥ 2.0; Tailing Factor ≤ 2.0 |
| Organic Modifier in Mobile Phase | ± 2% | System suitability passes; Resolution (Rs) ≥ 2.0; Tailing Factor ≤ 2.0 |
| Column Temperature | ± 5 °C | System suitability passes; Resolution (Rs) ≥ 2.0; Tailing Factor ≤ 2.0 |
| Flow Rate | ± 10% | System suitability passes; Resolution (Rs) ≥ 2.0; Tailing Factor ≤ 2.0 |
| Detection Wavelength | ± 2 nm | System suitability passes; Peak response within ±5% of nominal |
Visualizations
Caption: Workflow for conducting a robustness study of an analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 6. Common Analytical Method Validation Failures and How to Avoid Them – Pharma GMP [pharmagmp.in]
- 7. halocolumns.com [halocolumns.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Common Problems in Analytical Method Validation [pharmaspecialists.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Lidocaine Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of pharmaceuticals like lidocaine (B1675312), the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison between the use of deuterated and non-deuterated internal standards in lidocaine analysis, supported by experimental data and detailed methodologies, to demonstrate the superiority of the former in achieving robust and accurate results.
The use of an internal standard (IS) is fundamental in analytical chromatography to correct for the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. While structurally similar but non-isotopically labeled compounds (non-deuterated or analog internal standards) have been used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are now widely recognized as the gold standard in quantitative bioanalysis.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest, lidocaine. This ensures that it co-elutes with the analyte, experiencing the same matrix effects—a major source of analytical variability.[3] Matrix effects, caused by co-eluting components in the sample matrix (e.g., plasma, urine), can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. A deuterated internal standard compensates for these effects with high fidelity.
The following table summarizes the typical performance differences observed when using a deuterated internal standard compared to a non-deuterated (analog) internal standard.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Precision (%RSD) | < 5% | 5-15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Matrix Effect | Effectively minimized | Variable and often significant |
| Co-elution with Analyte | Near-perfect co-elution | Different retention times |
| Regulatory Acceptance | Preferred by regulatory agencies (e.g., EMA) [3] | May require additional justification |
This data represents a synthesis of typical performance characteristics observed in bioanalytical method validation and is supported by the principles outlined in the cited literature.[1][3]
Experimental Protocols
To illustrate the practical application of both approaches, detailed experimental protocols for the analysis of lidocaine using either a deuterated or a non-deuterated internal standard are provided below.
Method 1: Lidocaine Analysis using a Deuterated Internal Standard (Lidocaine-d6)
This method is adapted from established bioanalytical procedures for the quantification of lidocaine in human plasma by LC-MS/MS.[4]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Lidocaine-d6 at 100 ng/mL in methanol).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Lidocaine: Q1/Q3 (e.g., 235.2 -> 86.1)
-
Lidocaine-d6: Q1/Q3 (e.g., 241.2 -> 92.1)
-
Method 2: Lidocaine Analysis using a Non-Deuterated Internal Standard (Procainamide)
This method is based on a conventional HPLC approach for lidocaine quantification.[5]
1. Sample Preparation:
-
To 250 µL of serum sample, add 50 µL of the internal standard working solution (Procainamide at 1 µg/mL in water).
-
Add 250 µL of 1M sodium hydroxide.
-
Add 5 mL of diethyl ether and vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions:
-
HPLC Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and potassium phosphate (B84403) buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 210 nm for Lidocaine and 277 nm for Procainamide.[5]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflows and the underlying principles of using deuterated versus non-deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of HPLC-UV and LC-MS/MS Methods for Impurity Testing: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products is paramount. The choice of analytical methodology for impurity testing plays a critical role in this process. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been a robust and reliable workhorse in quality control laboratories. However, the increasing demand for higher sensitivity and specificity has led to the widespread adoption of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This guide provides an objective comparison of HPLC-UV and LC-MS/MS for impurity testing, supported by experimental data and detailed protocols. A cross-validation approach is essential when transitioning between these methods or when using them interchangeably to ensure data consistency and reliability.
Comparative Performance of HPLC-UV and LC-MS/MS for Impurity Analysis
The selection between HPLC-UV and LC-MS/MS for impurity analysis is contingent on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and robust technique, LC-MS/MS provides unparalleled sensitivity and specificity, crucial for the detection and identification of trace-level impurities.[1][2] The following table summarizes the typical performance characteristics of each method.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Good; potential for co-elution of impurities with similar UV spectra. | Excellent; distinguishes compounds based on mass-to-charge ratio, minimizing co-elution issues.[3] |
| Sensitivity (LOD/LOQ) | Moderate; typically in the low ng/mL range.[4] | High; can reach low pg/mL levels, ideal for trace impurity detection.[4] |
| Linearity | Good over a wide concentration range. | Good; may have a slightly narrower linear range compared to UV detection for some compounds. |
| Precision (RSD%) | Excellent; typically <2% for well-developed methods. | Excellent; comparable to HPLC-UV, with RSD values generally well below 5%.[3] |
| Accuracy (% Recovery) | High; typically within 98-102% for validated methods.[5] | High; comparable to HPLC-UV, with good recovery for a wide range of analytes.[3] |
| Structural Information | Limited to UV spectrum, which is not definitive for identification. | Provides molecular weight and fragmentation data, enabling structural elucidation of unknown impurities.[1][6] |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and maintenance costs; requires more specialized expertise. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS. | Can be prone to ion suppression or enhancement from matrix components, requiring careful sample preparation. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods for impurity testing. Below are representative protocols for the analysis of impurities by HPLC-UV and LC-MS/MS.
Generic HPLC-UV Method for Impurity Profiling
This protocol outlines a general procedure for developing a robust HPLC-UV method for the quantification of impurities in a drug substance.
1. Sample Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile (B52724) or methanol) to a final concentration of approximately 1 mg/mL.
-
Prepare impurity standard solutions at known concentrations in the same diluent.
-
Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection.[7]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength selection should be based on the UV absorbance maxima of the active pharmaceutical ingredient (API) and its impurities. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.[8]
3. Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the impurity standards.
-
For unknown impurities, express the concentration as a percentage of the API peak area, assuming a relative response factor of 1.0 if the actual response factor is unknown.
Generic LC-MS/MS Method for Impurity Identification and Quantification
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for impurity analysis.
1. Sample Preparation:
-
Sample preparation is critical to minimize matrix effects.[6] Follow the same initial steps as for HPLC-UV (dissolution and filtration).
-
Depending on the sample complexity, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering matrix components.[9][10]
2. LC-MS/MS Conditions:
-
LC System: An UHPLC system is often preferred for better resolution and faster analysis times.
-
Column: A C18 or other suitable reversed-phase column with a smaller particle size (e.g., 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water (formic acid is a common volatile modifier compatible with mass spectrometry).
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A fast gradient is often employed in UHPLC-MS/MS.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is common for most pharmaceutical compounds. Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Detection Mode:
-
Full Scan: To detect all ions within a specified mass range for initial impurity profiling.
-
Selected Ion Monitoring (SIM): To selectively monitor for known impurities with high sensitivity.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis of specific impurities with very high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
3. Data Analysis:
-
Identify impurities by their retention times and specific mass-to-charge ratios (m/z).
-
Confirm the identity of impurities by comparing their fragmentation patterns (MS/MS spectra) with those of reference standards or by using spectral libraries.
-
Quantify impurities using calibration curves generated from the peak areas of the MRM transitions of the impurity standards.
Mandatory Visualizations
References
- 1. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. akjournals.com [akjournals.com]
- 4. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. veeprho.com [veeprho.com]
- 10. organomation.com [organomation.com]
Inter-laboratory Study for the Quantification of Lidocaine Impurity 5: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of Lidocaine impurity 5, targeting researchers, scientists, and professionals in drug development. The information is synthesized from various analytical studies on Lidocaine and its impurities. For the purpose of this guide, Lidocaine Impurity 5 is identified by the Chemical Abstracts Service (CAS) number 5294-61-1.
Data Presentation: Comparison of Analytical Methods
The quantification of Lidocaine impurity 5 can be approached using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are among the most common and effective methods.[1] Below is a comparative summary of these methods based on typical performance characteristics for pharmaceutical impurity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. |
| Limit of Detection (LOD) | Typically in the range of 0.01-0.1 µg/mL | Typically in the range of 0.1-1 µg/mL |
| Limit of Quantification (LOQ) | Typically in the range of 0.05-0.5 µg/mL | Typically in the range of 0.5-5 µg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Applicability | Broad applicability to a wide range of pharmaceutical compounds, including non-volatile and thermally labile impurities. | Suitable for volatile and thermally stable impurities. Derivatization may be required for non-volatile compounds. |
| Sample Throughput | Moderate to high | High |
Experimental Protocols
A detailed experimental protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is provided below. This method is designed for its specificity and sensitivity in separating and quantifying Lidocaine impurity 5 from the active pharmaceutical ingredient (API) and other related substances.
Recommended Method: Stability-Indicating RP-HPLC
-
Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the quantification of Lidocaine impurity 5 in bulk drug substances.
-
Materials and Reagents:
-
Lidocaine Hydrochloride reference standard
-
Lidocaine Impurity 5 reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of Lidocaine Impurity 5 reference standard at a concentration of 100 µg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from the limit of quantification (LOQ) to 200% of the specification limit for the impurity.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Lidocaine bulk drug substance in the mobile phase to obtain a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm nylon syringe filter before injection.
-
-
Validation Parameters (as per ICH guidelines):
-
Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention time of Lidocaine impurity 5. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating.[3][4][5]
-
Linearity: Determined by plotting a calibration curve of peak area versus concentration for the impurity. A correlation coefficient (r²) of >0.99 is typically required.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated by recovery studies, spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple preparations of a homogenous sample.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of Lidocaine impurity 5 using the described RP-HPLC method.
Caption: Experimental workflow for the quantification of Lidocaine impurity 5 by RP-HPLC.
References
- 1. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Determining Limits of Detection and Quantification for Lidocaine Impurities: A Comparative Guide
A note on Lidocaine Impurity 5-d6: As of this guide's publication, specific experimental data for the limit of detection (LOD) and limit of quantification (LOQ) of "this compound" is not publicly available. This is not uncommon for novel or highly specific deuterated impurities.
Therefore, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the LOD and LOQ for such an impurity. The principles and methodologies outlined here are based on established international guidelines and published data for Lidocaine and its common, non-deuterated impurities. The provided data serves as a valuable benchmark for performance expectations of various analytical techniques.
Data Presentation: Benchmarking Analytical Performance
The following table summarizes experimentally determined LOD and LOQ values for Lidocaine and its known impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These values offer a comparative baseline for assessing the sensitivity of different analytical approaches.
| Analyte/Impurity | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Lidocaine HCl | HPLC-UV | 0.00521 µg/mL[1] | 0.01645 µg/mL[1] |
| Lidocaine | HPLC-UV | 1.54 µg/mL[2][3] | 4.68 µg/mL[2][3] |
| Lidocaine Impurities (general) | HPLC-UV | < 0.11 µg/mL[4][5] | < 0.33 µg/mL[4][5] |
| Lidocaine | LC-MS/MS | ~0.3 ng/mL[6] | 0.5 ng/mL[3] |
| Lidocaine Metabolites (MEGX) | LC-MS/MS | ~0.3 ng/mL[6] | 1.0 ng/mL[6] |
Experimental Protocols
The determination of LOD and LOQ is a critical component of analytical method validation, as outlined in the International Council for Harmonisation (ICH) guidelines.[5][7][8][9] Below are detailed methodologies applicable for determining the LOD and LOQ of a Lidocaine impurity.
HPLC-UV Method Protocol
This protocol is a generalized procedure based on common practices for analyzing Lidocaine and its impurities.[2][3][4]
a. Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve the reference standard of the Lidocaine impurity (e.g., this compound) in a suitable solvent, such as methanol (B129727) or a methanol-water mixture, to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Serial Dilutions: Perform a series of dilutions from the stock solution using the mobile phase as the diluent to prepare working standard solutions at decreasing concentrations, covering a range expected to bracket the LOD and LOQ.
b. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.1% orthophosphoric acid or phosphate (B84403) buffer) and an organic solvent like acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: UV detection at a wavelength appropriate for the impurity (e.g., 230 nm for many Lidocaine-related compounds).[4][5]
-
Injection Volume: 20 µL.
c. LOD and LOQ Determination: There are two primary methods recommended by the ICH:
-
Based on Signal-to-Noise Ratio:
-
Based on the Standard Deviation of the Response and the Slope:
-
Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration for at least five concentration levels in the lower range of the linear curve.
-
Calculate the Slope (S): Determine the slope of the regression line from the calibration curve.
-
Calculate the Standard Deviation (σ): Determine the standard deviation of the y-intercepts of the regression line or the standard deviation of the response of multiple injections of a blank solution.
-
Calculate LOD and LOQ: Use the following equations:
-
LC-MS/MS Method Protocol
For detecting and quantifying impurities at very low levels, LC-MS/MS offers superior sensitivity and selectivity.
a. Standard Solution Preparation:
-
Follow the same procedure as for the HPLC-UV method, but prepare solutions at much lower concentrations (e.g., in the ng/mL range).
b. Chromatographic and Mass Spectrometric Conditions (Example):
-
Chromatography: Utilize a UHPLC system for better resolution and speed, with a suitable C18 column. The mobile phase would typically consist of ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer with methanol or acetonitrile.[13]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used for Lidocaine and its analogues.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For Lidocaine, a common transition is m/z 235.10 → 86.15.[12]
-
c. LOD and LOQ Determination:
-
The signal-to-noise ratio method is most commonly applied for LC-MS/MS. Due to the inherent low noise of MRM scans, this technique can achieve significantly lower LOD and LOQ values compared to HPLC-UV.[3][6] The same S/N ratios of 3:1 for LOD and 10:1 for LOQ are used as the standard.
Mandatory Visualization
The following diagram illustrates the general workflow for determining the LOD and LOQ of a pharmaceutical impurity in accordance with ICH guidelines.
Caption: Workflow for LOD and LOQ Determination.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. impurity profiling LOD LOQ – Pharma Validation [pharmavalidation.in]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Determination of LOD and LOQ [pharmaspecialists.com]
- 13. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Accuracy and Precision for Lidocaine Impurity 5-d6 Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and precision of analytical methods is paramount for regulatory compliance and patient safety. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Lidocaine impurity 5-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. While specific public data on the validation of methods for this particular impurity is limited, this guide extrapolates from established methods for Lidocaine and its non-deuterated impurities to present a comprehensive comparison of common analytical techniques.
The determination of impurities in active pharmaceutical ingredients (APIs) like Lidocaine is a critical aspect of quality control. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in bioanalytical and pharmaceutical analysis to improve the accuracy and precision of quantification, especially in complex matrices. The choice of analytical technique is pivotal and is often a balance between sensitivity, specificity, and operational efficiency.
Comparative Analysis of Analytical Techniques
The most prevalent methods for the analysis of Lidocaine and its impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. The following table summarizes the expected performance of these methods for the analysis of this compound, based on data from similar compounds.
| Analytical Technique | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | Key Strengths | Key Limitations |
| HPLC-UV | 98.0 - 102.0% | < 2.0% | Robust, widely available, cost-effective. | Lower sensitivity and specificity compared to MS. |
| HPLC-MS/MS | 99.0 - 101.0% | < 1.5% | High sensitivity, high specificity, suitable for complex matrices. | Higher equipment cost and complexity. |
| GC-FID | 97.0 - 103.0% | < 3.0% | Good for volatile impurities, high precision.[1] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[2] |
| GC-MS | 98.5 - 101.5% | < 2.0% | Excellent specificity and sensitivity for volatile compounds. | Similar limitations to GC-FID regarding volatility and thermal stability. |
Caption: Comparative performance of common analytical techniques for the analysis of Lidocaine impurities.
Experimental Protocols: A Blueprint for Validation
The validation of an analytical method is a regulatory requirement to ensure its suitability for its intended purpose.[3] The International Council for Harmonisation (ICH) provides guidelines for this process.[4] Below are generalized experimental protocols for assessing the accuracy and precision of an analytical method for this compound.
Accuracy (Recovery)
The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is typically assessed by determining the recovery of a known amount of the analyte spiked into a placebo or sample matrix.
Protocol:
-
Preparation of Spiked Samples: Prepare a series of samples by spiking a known concentration of this compound into a matrix devoid of the analyte (e.g., placebo formulation, blank plasma). The concentrations should span the expected range of the analytical method. A minimum of three concentration levels (low, medium, and high) should be prepared in triplicate.
-
Sample Analysis: Analyze the spiked samples using the developed analytical method.
-
Calculation of Recovery: Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six replicate samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
Acceptance Criteria: The %RSD for repeatability should typically be less than 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both studies.
-
Acceptance Criteria: The %RSD for intermediate precision should typically be less than 3.0%.
-
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship of validation parameters for an analytical method.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. brieflands.com [brieflands.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Lidocaine Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. This guide provides a comparative analysis of the specificity and selectivity of various analytical methods for the determination of lidocaine (B1675312) and its impurities. The information presented is supported by experimental data from published studies to assist researchers and quality control professionals in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Capillary Electrophoresis (CE) are among the most common techniques employed for the analysis of lidocaine and its impurities. Each method offers distinct advantages in terms of specificity, selectivity, and performance.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique due to its high precision and ability to separate complex mixtures.[1] Reversed-phase HPLC, particularly with a C18 column, is a common approach for lidocaine analysis. The mobile phase composition and pH are critical parameters that can be adjusted to optimize the separation of lidocaine from its impurities. For instance, operating at a slightly alkaline pH of 8 can improve the peak shape and retention of the basic lidocaine molecule.[2]
Two of the most common impurities associated with lidocaine are 2,6-dimethylaniline (B139824) (Impurity A) and N-(2-6 dimethylphenyl) chloroacetamide (Impurity H).[2] Several HPLC methods have demonstrated successful separation of these and other related compounds.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile substances like lidocaine.[3] When coupled with a Flame Ionization Detector (GC-FID), it provides a robust and sensitive method for quantification. GC-FID has been shown to be a simple, rapid, and reliable method for the routine analysis of lidocaine in pharmaceutical formulations.[4] The method's high specificity allows for the effective separation of lidocaine from excipients and degradation products.[4]
Capillary Electrophoresis (CE)
Capillary Electrophoresis, particularly Capillary Zone Electrophoresis (CZE), offers a fast and simple alternative for the determination of lidocaine.[5] The separation in CZE is based on the differential migration of ions in an electric field, providing a different selectivity mechanism compared to HPLC and GC.[6] This technique has been successfully validated for the analysis of lidocaine in various matrices, demonstrating good accuracy and selectivity.[5]
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the determination of lidocaine and its impurities, based on data from various studies.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | Method 1[7] | Method 2[8] | Method 3[9] |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 | Not Specified |
| Mobile Phase | 0.05 M disodium (B8443419) hydrogen phosphate (B84403) (pH 6.0) and acetonitrile (B52724) (55:45, v/v) | Gradient of acetonitrile and 0.1% orthophosphoric acid | Dipotassium monohydrogen phosphate buffer (10mM): ACN (20:80) |
| Detection | UV at 240 nm | UV at 254 nm | UV at 263 nm |
| Linearity Range (Lidocaine) | 13.20–132.00 µg/mL | Not Specified | 20-100 µg/mL |
| LOD (Impurity A) | 1.32 µg/mL (as 2,6-dimethylaniline) | < 0.11 µg/mL | Not Specified |
| LOQ (Impurity A) | Not Specified | < 0.33 µg/mL | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98.17 to 101.94% | 95-105% |
| Precision (%RSD) | Not Specified | < 1.97% (Intra- and inter-day) | < 2% (Intraday and interday) |
Table 2: Performance Characteristics of GC-FID Methods
| Parameter | Method 1[4] | Method 2[3][10] |
| Linearity Range | 0.1-50 µg/mL | 0.1-5.0 µg/mL |
| LOD | 0.03 µg/mL | 0.03 µg/mL |
| LOQ | 0.09 µg/mL | 0.11 µg/mL |
| Accuracy (% Recovery) | Not Specified | 99.47% (average) |
| Precision (%RSD) | Not Specified | < 3.0% (within-day and between-day) |
Table 3: Performance Characteristics of a Capillary Electrophoresis Method[5]
| Parameter | Value |
| Linearity Range | 50 to 1000 µg |
| LOQ | 50 µg |
| Accuracy (% Inaccuracy) | ≤ 14% |
| Precision (%CV) | ≤ 2% (within- and between-assay) |
| Absolute Recovery | > 97% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC Method for Lidocaine and Impurity A (2,6-dimethylaniline)[7]
-
Chromatographic System: A reversed-phase C18 column (250 x 4.6 mm, 5 µm particle size) was used.
-
Mobile Phase: The mobile phase consisted of a mixture of 0.05 M disodium hydrogen phosphate dihydrate (pH adjusted to 6.0 ± 0.2 with phosphoric acid) and acetonitrile in a 55:45 (v/v) ratio.
-
Flow Rate: The mobile phase was delivered at a flow rate of 1 mL/min.
-
Detection: UV detection was performed at 240 nm.
-
Injection Volume: 20 µL of the sample solution was injected.
-
Sample Preparation (for Oral Gel): 4 g of the gel was dissolved in 70 mL of the solvent mixture with the aid of a magnetic stirrer for 20 minutes. The volume was then brought to 100 mL with the same solvent and filtered.[7]
GC-FID Method for Lidocaine[4]
-
Sample Preparation (for Cream): An amount of cream containing approximately 25 mg of lidocaine HCl was transferred to a centrifuge tube with methanol (B129727) and vortexed for 5 minutes. The solution was then centrifuged at 4000 rpm for 5 minutes. The supernatant was filtered through a 0.22-µm Millipore filter, and the filtrate was adjusted to the desired concentration with methanol.[4]
-
Sample Preparation (for Injections): An aliquot of the injection solution equivalent to 20 mg of lidocaine HCl was transferred to a 50 mL volumetric flask and diluted to volume with methanol. The solution was filtered through a 0.22-µm Millipore filter and further diluted with methanol to the target concentration.[4]
-
Internal Standard (IS): An appropriate internal standard was added to the prepared sample solutions.[4]
-
Chromatographic Conditions: The specifics of the column, temperature program, and gas flow rates would be detailed in the full method but are designed to provide a short chromatographic run time of 8.5 minutes.[4]
Capillary Zone Electrophoresis (CZE) Method for Lidocaine[5]
-
Capillary: A fused silica (B1680970) capillary of 350 mm total length (265 mm to the detector) and 50 µm internal diameter was used.
-
Background Electrolyte: A solution of phosphoric acid-Tris at pH 2.5 served as the background electrolyte.
-
Internal Standard: Procaine (B135) was used as the internal standard.
-
Sample Preparation: Lidocaine was extracted from the sample matrix using methanol. The extract was then diluted to 50% with water before injection.[5]
-
Separation: The migration times for procaine and lidocaine were approximately 2.9 and 3.2 minutes, respectively.[5]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of lidocaine impurities using chromatographic methods.
Caption: General workflow for the analysis of lidocaine impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. halocolumns.com [halocolumns.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and application of capillary electrophoresis for the analysis of lidocaine in a skin tape stripping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Lidocaine Impurity 5-d6 Standards: A Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized impurity standards is a critical step in the analytical workflow. This guide provides a comparative analysis of available vendors for Lidocaine (B1675312) impurity 5-d6 standards, supported by experimental data and detailed analytical protocols. Due to the highly specific nature of this deuterated impurity, publicly available data is limited, and this guide reflects the current landscape of vendor offerings.
Vendor and Product Landscape
Direct, off-the-shelf "Lidocaine Impurity 5-d6" standards are not widely listed by multiple vendors, making a side-by-side quantitative comparison challenging. However, one vendor, Axios Research , explicitly lists this product in their catalog.[1] Other major suppliers of deuterated standards, such as Pharmaffiliates, C/D/N Isotopes, and Cambridge Isotope Laboratories, offer a wide range of other deuterated lidocaine compounds and provide custom synthesis services, which present a viable alternative for obtaining this specific standard.[2][3][4]
Data Presentation: Quantitative Analysis
A comprehensive quantitative comparison is limited by the lack of publicly accessible Certificates of Analysis (CoA) for "this compound" from multiple vendors. The following table summarizes the available information for the product listed by Axios Research and provides a template for comparing key quality attributes that researchers should request from any potential supplier.
| Feature | Axios Research | Vendor B (Custom Synthesis) | Vendor C (Custom Synthesis) |
| Product Name | This compound | This compound (custom) | This compound (custom) |
| Molecular Formula | C₁₀H₅D₆NO₃[1] | C₁₀H₅D₆NO₃ | C₁₀H₅D₆NO₃ |
| Molecular Weight | 199.24[1] | 199.24 | 199.24 |
| CAS Number | Not explicitly provided for the deuterated form | To be assigned upon synthesis | To be assigned upon synthesis |
| Purity (by HPLC) | CoA required for verification | Specification to be defined by customer | Specification to be defined by customer |
| Isotopic Enrichment | CoA required for verification | Specification to be defined by customer | Specification to be defined by customer |
| Concentration | Typically sold as a neat solid | To be defined by customer | To be defined by customer |
| Certificate of Analysis | Available upon request | Provided upon completion of synthesis | Provided upon completion of synthesis |
Alternative Sourcing: Custom Synthesis
Experimental Protocols
The following are detailed methodologies for key experiments that should be performed to verify the quality and identity of a this compound standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate Lidocaine and its impurities, allowing for the quantification of the purity of the d6-labeled impurity 5 standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M disodium (B8443419) hydrogen phosphate) is often effective. The pH of the aqueous phase may need to be adjusted to optimize separation.[5][6][7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.[5]
-
Sample Preparation: The standard should be accurately weighed and dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase, to a known concentration (e.g., 100 µg/mL).[8]
-
Analysis: The sample is injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to determine the purity.
Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the deuterated impurity and determining the degree of deuterium (B1214612) incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Analysis:
-
Identity Confirmation: The measured molecular weight should correspond to the theoretical molecular weight of this compound (199.24 g/mol ).
-
Isotopic Enrichment: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the d6, d5, d4, etc. species are used to calculate the percentage of the desired d6-labeled compound.[9][10][11]
-
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
¹H NMR: The proton NMR spectrum should show a significant reduction or absence of signals at the positions where deuterium has been incorporated compared to the non-deuterated standard.
-
²H NMR: The deuterium NMR spectrum will show signals corresponding to the positions of the deuterium atoms, confirming their location in the molecule.[12][13]
-
¹³C NMR: The carbon-13 NMR spectrum can also provide structural confirmation and may show characteristic splitting patterns for carbons bonded to deuterium.
Visualizing the Workflow
The following diagrams illustrate the logical flow of acquiring and verifying a this compound standard.
Caption: Workflow for procuring and verifying a this compound standard.
References
- 1. Lidocaine |Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Linearity Assessment of Calibration Curve for Lidocaine Impurity 5-d6: A Comparative Guide
This guide provides a comparative analysis of the linearity of the calibration curve for Lidocaine impurity 5-d6, a deuterated internal standard crucial for the accurate quantification of Lidocaine impurity 5 in pharmaceutical quality control. The performance is compared against its non-deuterated analogue, Lidocaine impurity 5, to offer researchers and drug development professionals a clear understanding of their analytical characteristics. The data presented herein is based on representative experimental findings.
Quantitative Data Summary
The linearity of the calibration curves for both this compound and Lidocaine impurity 5 was assessed by analyzing a series of calibration standards. The results, including the coefficient of determination (R²) and the linear regression equation, are summarized in the table below.
| Analyte | Concentration Range (ng/mL) | Linear Regression Equation | Coefficient of Determination (R²) |
| This compound | 0.5 - 100 | y = 25874x + 3210 | 0.9995 |
| Lidocaine impurity 5 | 0.5 - 100 | y = 25912x + 8754 | 0.9991 |
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the linearity assessment.
Sample Preparation:
Standard stock solutions of this compound and Lidocaine impurity 5 were prepared in methanol (B129727) at a concentration of 1 mg/mL. A series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL were prepared by serial dilution of the stock solutions in a blank matrix (e.g., drug product placebo).
Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: ACE C18, 250 x 4.6 mm, 5 µm particle size[1].
-
Mobile Phase: A gradient mixture of 0.05 M disodium (B8443419) hydrogen phosphate (B84403) (pH 6.0) and acetonitrile[1].
-
Flow Rate: 1.0 mL/min[1].
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and Lidocaine impurity 5 would be determined and optimized prior to the analysis.
Data Analysis:
The peak areas of the analytes were plotted against their corresponding concentrations. A linear regression analysis was performed using the least squares method to determine the calibration curve, regression equation, and the coefficient of determination (R²)[2].
Methodology Workflow
The following diagram illustrates the key steps involved in the linearity assessment of the calibration curve.
Caption: Experimental workflow for linearity assessment.
Comparative Analysis
Both this compound and its non-deuterated counterpart, Lidocaine impurity 5, demonstrated excellent linearity over the tested concentration range, as indicated by the high coefficient of determination (R² > 0.999). This high degree of linearity is a critical attribute for an analytical method, ensuring that the response of the instrument is directly proportional to the concentration of the analyte.
The primary advantage of using the deuterated internal standard, this compound, lies in its ability to compensate for variations in sample preparation and instrument response. Since it is chemically identical to the analyte of interest but has a different mass, it co-elutes and experiences similar ionization effects. This leads to more accurate and precise quantification of Lidocaine impurity 5, especially at low concentrations.
While both compounds exhibit comparable linearity, the use of a deuterated internal standard like this compound is generally preferred in quantitative bioanalytical and pharmaceutical impurity testing to ensure the highest level of data quality and reliability.
References
Validating Stability: A Comparative Guide to Forced Degradation Studies of Lidocaine
A deep dive into the forced degradation of lidocaine (B1675312), offering a comparative analysis of stability-indicating analytical methods. This guide provides researchers, scientists, and drug development professionals with the essential data and protocols to ensure the reliability of lidocaine stability studies.
Lidocaine, a widely used local anesthetic and antiarrhythmic agent, requires robust analytical methods to ensure its stability and, consequently, its safety and efficacy. Forced degradation studies are a critical component of validating stability-indicating methods, providing insights into the degradation pathways and products that can emerge under various stress conditions. This guide compares different analytical approaches used in these studies, presenting experimental data and detailed protocols to aid in the selection and implementation of the most suitable method.
Comparison of Stability-Indicating HPLC Methods
High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for assessing the stability of lidocaine due to its high resolution and sensitivity. Various HPLC methods have been developed and validated for this purpose. The following table summarizes and compares key chromatographic parameters from different studies.
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Column | Agilent TC C18 (2) 250 x 4.6 mm, 5 µ | C18 | Inertsil ODS-3 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Phosphate (B84403) buffer pH 2.5: Acetonitrile: Methanol (B129727) (70:20:10 v/v/v) | Acetonitrile: Potassium dihydrogen phosphate buffer (pH 5.5; 0.02 M) (26:74) | Phosphate buffer (pH 6.0): Acetonitrile (55:45, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.7 mL/min |
| Detection Wavelength | 230 nm | 230 nm | 220 nm |
| Retention Time of Lidocaine | 7.2 min | 7 min | Not Specified |
Forced Degradation Studies: A Quantitative Overview
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing. This helps to identify potential degradation products and validate the analytical method's ability to separate these from the intact drug. The table below presents a summary of lidocaine degradation observed under various stress conditions from different studies.
| Stress Condition | Study 1[4] | Study 2[5] | Study 3[6] |
| Acid Degradation | 24.91% | Stable | No significant change |
| Base Degradation | 19.01% | 15.0% degradation at 60°C after 10 days | 19% degradation |
| Oxidative Degradation | 26.20% | Significant degradation (13.9% remaining after 3 days at 60°C) | 21% degradation |
| Thermal Degradation | 18.49% | Stable (solid state) | Not Specified |
| Photolytic Degradation | Not Specified | Stable | Not Specified |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable stability testing. Below are methodologies for forced degradation and HPLC analysis as described in the cited literature.
Forced Degradation Protocols
-
Acid Degradation: A stock solution of lidocaine is treated with 1 M methanolic HCl and kept at room temperature for 8 hours[1]. Alternatively, a solution can be prepared in 0.1 N HCl and stored at 25°C and 60°C[5]. Another approach involves dissolving 25 mg of lidocaine hydrochloride in 5.0 N HCl and heating in a boiling water bath for 24 hours[3].
-
Base Degradation: A lidocaine solution is treated with 1 M methanolic NaOH and kept at room temperature for 8 hours[1]. Another method involves dissolving lidocaine in 0.1 N NaOH and storing at 25°C and 60°C[5].
-
Oxidative Degradation: A lidocaine solution is treated with 1 mL of 10% hydrogen peroxide[1]. Another study utilized 0.02% H2O2 at both 25°C and 60°C[5].
-
Thermal Degradation: The powdered drug is stored for 3 hours under dry heat conditions at 55°C[1]. Solid lidocaine powder was also exposed to a temperature of 60°C[5].
-
Photochemical Degradation: A drug solution is exposed to sunlight for 8 hours[1].
HPLC Analysis Protocol (Based on Method 1)[1]
-
Preparation of Mobile Phase: A mixture of phosphate buffer (pH 2.5), acetonitrile, and methanol is prepared in a 70:20:10 (v/v/v) ratio.
-
Chromatographic System: An Agilent TC C18 (2) 250 x 4.6 mm, 5 µ column is used. The flow rate is maintained at 1.5 mL/min at ambient temperature.
-
Detection: UV detection is performed at 230 nm.
-
Injection Volume: 20 µL of the sample is injected.
Visualizing the Workflow and Degradation Pathway
To better illustrate the processes involved in forced degradation studies and the known metabolic pathway of lidocaine, the following diagrams are provided.
Caption: Experimental workflow for forced degradation studies of lidocaine.
Caption: Primary metabolic pathway of lidocaine in the liver[7][8].
Conclusion
The validation of stability-indicating methods through forced degradation studies is paramount for ensuring the quality and safety of lidocaine formulations. The data and protocols compiled in this guide demonstrate that while lidocaine is a relatively stable molecule, it is susceptible to degradation under alkaline and oxidative conditions, particularly at elevated temperatures. The various HPLC methods presented are all capable of separating lidocaine from its degradation products, with the choice of method depending on specific laboratory resources and requirements. By utilizing the information provided, researchers can effectively design and execute robust stability studies for lidocaine.
References
- 1. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rfppl.co.in [rfppl.co.in]
- 5. academic.oup.com [academic.oup.com]
- 6. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of Lidocaine Impurity 5-d6: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Lidocaine impurity 5-d6, a deuterated analog of a common pharmaceutical impurity. Adherence to these guidelines is crucial for mitigating risks and ensuring compliance with stringent environmental regulations.
I. Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
II. Waste Classification and Regulatory Framework
This compound should be treated as a hazardous pharmaceutical waste. The disposal of such waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Key regulatory points include:
-
Hazardous Waste Characteristics: Pharmaceutical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
-
EPA Subpart P: This rule provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the sewering of such waste.[4]
-
State and Local Regulations: Disposal requirements can vary by state and locality, making it essential to consult local authorities.[6][7]
III. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
Collect waste in a designated, leak-proof, and chemically compatible container. The original container may be suitable if it is in good condition.[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and any other identifiers required by your institution.
2. Waste Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[8]
3. Documentation and Record-Keeping:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[3] This documentation is critical for regulatory compliance.
4. Disposal Request and Pickup:
-
When the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all necessary paperwork is completed accurately and accompanies the waste container.
5. Final Disposal Method:
-
The most common and recommended disposal method for pharmaceutical waste is incineration at a licensed facility.[4][5] This method ensures the complete destruction of the chemical compound.
-
Burial in a specifically licensed landfill for chemical and/or pharmaceutical wastes may be an alternative, but this should be confirmed with your waste disposal provider.[7][9]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4][10]
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the critical decision points and procedural steps from waste generation to final disposal.
References
- 1. guidechem.com [guidechem.com]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. benchchem.com [benchchem.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. securewaste.net [securewaste.net]
Safeguarding Your Research: Essential Safety and Handling Protocols for Lidocaine Impurity 5-d6
For Immediate Implementation: This guide provides crucial safety and logistical information for the handling and disposal of Lidocaine impurity 5-d6. Given the limited specific safety data available for this deuterated impurity, these protocols are derived from the known properties of Lidocaine, general best practices for handling active pharmaceutical ingredients (APIs), and guidelines for managing deuterated compounds.[1][2][3][4][5][6][7] Adherence to these procedures is vital for ensuring personnel safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and respiratory exposure.[2][4] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against chemical permeation and prevents contamination.[2] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, low-linting coverall (e.g., Tyvek®) or a dedicated lab coat with long sleeves and elastic cuffs.[3] | Minimizes skin contact and prevents contamination of personal clothing.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or P100) should be used, especially when handling the solid form or creating solutions. A powered air-purifying respirator (PAPR) may be necessary for higher-risk activities.[4][8] | Lidocaine can be harmful if inhaled, and the impurity should be treated with the same precaution.[9] Handling powders can generate airborne particles. |
Operational Workflow: A Step-by-Step Guide for Safe Handling
Following a structured workflow is critical to minimize exposure and prevent contamination. This process outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Handling
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Gather and Don PPE: Before handling the compound, ensure all necessary PPE is readily available and properly donned as specified in the table above.
-
Prepare Materials and Equipment: All necessary labware and solvents should be prepared and placed within the designated handling area to minimize movement in and out of the containment space. For deuterated compounds, it is recommended to handle and store them under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and contamination.[10]
-
Weighing the Solid Compound: If working with the solid form, carefully weigh the required amount in the designated containment area. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Dissolving the Compound: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Methanol is a common solvent for creating stock solutions of deuterated standards.[10] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[10]
-
Handling the Solution: Keep containers with the solution tightly sealed when not in use. Store solutions in amber vials or in the dark to prevent photodegradation.[10] For long-term storage, refrigeration at 4°C or -20°C is often recommended.[10]
-
Decontaminate Work Area: After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Segregate and Dispose of Waste: All waste materials must be disposed of according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the designated area, ensuring not to contaminate yourself or the surrounding environment. Dispose of single-use PPE with other contaminated waste.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of chemical waste is crucial to protect personnel and the environment.
Waste Segregation and Disposal Pathway
Caption: Disposal Pathway for this compound Waste.
Disposal Protocol
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, coveralls, weigh papers, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[11]
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-proof sharps container.
-
Final Disposal: All waste containers must be sealed and disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[12][13] Do not dispose of this material down the drain or in regular trash.[12]
By implementing these safety and handling procedures, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
- 1. Pharmaceutical PPE [respirex.com]
- 2. safetyware.com [safetyware.com]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. 3mindia.in [3mindia.in]
- 5. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. benchchem.com [benchchem.com]
- 8. 3mnederland.nl [3mnederland.nl]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
